Product packaging for (2-Benzyloxy-ethoxy)-acetaldehyde(Cat. No.:CAS No. 869310-52-1)

(2-Benzyloxy-ethoxy)-acetaldehyde

Cat. No.: B1444360
CAS No.: 869310-52-1
M. Wt: 194.23 g/mol
InChI Key: FUCGQAMZZJXDOF-UHFFFAOYSA-N
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Description

(2-Benzyloxy-ethoxy)-acetaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1444360 (2-Benzyloxy-ethoxy)-acetaldehyde CAS No. 869310-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGQAMZZJXDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde from 2-Benzyloxyethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the oxidation of 2-benzyloxyethanol to its corresponding aldehyde, (2-benzyloxy-ethoxy)-acetaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document details and compares several common oxidation protocols, offering researchers the data and procedural information necessary to select the most suitable method for their specific needs.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block characterized by the presence of both an ether linkage and a reactive aldehyde functional group. The challenge in this synthesis lies in achieving high conversion and selectivity without over-oxidation to the corresponding carboxylic acid or cleavage of the benzyl ether protecting group. This guide explores four prominent methods for this conversion: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and a TEMPO-catalyzed oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, scalability, and reagent toxicity.

Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for the different oxidation methods discussed in this guide, allowing for a direct comparison of their key reaction parameters and outcomes.

MethodOxidizing AgentTemperatureReaction TimeYield (%)
Swern Oxidation Oxalyl chloride, DMSO-78 °C to room temp.~1.5 hoursHigh (typical)
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom Temperature0.5 - 2 hoursHigh (typical)
Parikh-Doering Oxidation SO₃·pyridine, DMSO0 °C~1 hour~84%
TEMPO-Catalyzed Oxidation Hypochlorous acid, TEMPONot specifiedNot specified71.4%

Experimental Protocols

This section provides detailed experimental methodologies for each of the key oxidation reactions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to afford the aldehyde.[1][2][3][4] It is known for its mild conditions and high yields.[1]

Procedure: A solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of DMSO (3.0 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 2-benzyloxyethanol (1.0 equivalent) in DCM is then added slowly, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (6.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. Water is then added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation.[5][6][7] This method is advantageous due to its neutral pH and room temperature conditions.[7]

Procedure: To a solution of 2-benzyloxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature. The reaction mixture is stirred for 0.5 to 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses the sulfur trioxide pyridine complex as the activating agent.[8][9][10][11][12] It offers the advantage of being performed at a more convenient temperature of 0 °C.[9]

Procedure: To a solution of 2-benzyloxyethanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (5.0 equivalents) is added sulfur trioxide pyridine complex (1.5 equivalents) portionwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with water and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography to yield this compound.[8]

TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric oxidant.

Procedure: 2-Benzyloxyethanol is oxidized with hypochlorous acid in the presence of a catalytic amount of a nitroxy radical such as TEMPO. The reaction can be carried out in a suitable organic solvent. After the reaction is complete, the mixture is worked up by adding a reducing agent like sodium thiosulfate to quench any remaining oxidant. The organic layer is separated, washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to afford this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and the mechanistic pathway for the Swern oxidation.

experimental_workflow start 2-Benzyloxyethanol oxidation Oxidation Method (Swern / DMP / Parikh-Doering / TEMPO) start->oxidation Reagents workup Aqueous Workup & Extraction oxidation->workup Quenching purification Purification (Chromatography / Distillation) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

swern_oxidation_mechanism dmso DMSO active_species Electrophilic Sulfur Species dmso->active_species oxalyl_chloride Oxalyl Chloride oxalyl_chloride->active_species alkoxysulfonium Alkoxysulfonium Salt active_species->alkoxysulfonium Nucleophilic Attack alcohol 2-Benzyloxyethanol alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide base Triethylamine base->ylide Deprotonation product (2-Benzyloxy-ethoxy)- acetaldehyde ylide->product Elimination

Caption: Simplified mechanism of the Swern oxidation.

References

Physikalisch-chemische Eigenschaften von (2-Benzyloxy-ethoxy)-acetaldehyd: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten Überblick über die physikalisch-chemischen Eigenschaften, Synthesewege und Sicherheitsaspekte von (2-Benzyloxy-ethoxy)-acetaldehyd und seinem nahen Analogon (2-Benzyloxy)-acetaldehyd. Aufgrund der begrenzten verfügbaren Daten für (2-Benzyloxy-ethoxy)-acetaldehyd wird eine umfassende Analyse seines Analogons als Referenzpunkt bereitgestellt.

Übersicht über (2-Benzyloxy-ethoxy)-acetaldehyd (CAS: 869310-52-1)

Die öffentlich zugänglichen Informationen zu (2-Benzyloxy-ethoxy)-acetaldehyd sind begrenzt. Die nachstehende Tabelle fasst die verfügbaren Daten zusammen.

EigenschaftWert
Chemischer Name 2-(2-(Benzyloxy)ethoxy)acetaldehyd
CAS-Nummer 869310-52-1
Summenformel C₁₁H₁₄O₃[1]
Molekulargewicht 194,23 g/mol [1]

Sicherheitshinweise: Sicherheitsdatenblätter weisen darauf hin, dass diese Verbindung explosive Peroxide bilden kann und als Augen- und Atemwegsreizend eingestuft ist. Es besteht der Verdacht auf erbgutverändernde und krebserregende Eigenschaften. Besondere Vorsichtsmaßnahmen beim Umgang sind erforderlich, einschließlich der Arbeit unter einem Abzug und der Vermeidung der Bildung von Dämpfen und Aerosolen.

Detaillierte Analyse des Analogons: (2-Benzyloxy)-acetaldehyd (CAS: 60656-87-3)

Als eng verwandte Verbindung dient (2-Benzyloxy)-acetaldehyd als wertvolles Surrogat für das Verständnis der wahrscheinlichen Eigenschaften von (2-Benzyloxy-ethoxy)-acetaldehyd.

Physikalisch-chemische Eigenschaften

Die quantitativen Daten für (2-Benzyloxy)-acetaldehyd sind in der folgenden Tabelle zusammengefasst.

EigenschaftWertQuelle(n)
Chemischer Name 2-(Benzyloxy)acetaldehyd[2][3]
CAS-Nummer 60656-87-3[2][3]
Summenformel C₉H₁₀O₂[2][3]
Molekulargewicht 150,17 g/mol [2][3]
Siedepunkt 118-120 °C bei 13 mmHg[2]
Dichte 1,069 g/mL bei 25 °C[2]
Brechungsindex n20/D 1,518[2]
Erscheinungsbild Klares, farbloses Öl[3]
Lagerung 2-8°C im Kühlschrank[3]
Spektroskopische Daten

Obwohl spezifische Spektren nicht direkt in diesem Dokument wiedergegeben werden, deuten Referenzen auf die Verfügbarkeit von ¹H-NMR-, ¹³C-NMR- und FTIR-Spektroskopiedaten zur Charakterisierung dieser Verbindung hin.[3]

Syntheseprotokolle

Ein etabliertes Verfahren zur Herstellung von Benzyloxyacetaldehyd ist die Oxidation von 2-Benzyloxyethanol.[4] Dieses Verfahren kann theoretisch an die Synthese von (2-Benzyloxy-ethoxy)-acetaldehyd aus 2-(2-(Benzyloxy)ethoxy)ethan-1-ol angepasst werden.

Beispielhaftes experimentelles Protokoll: Oxidation von 2-Benzyloxyethanol

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von (2-Benzyloxy)-acetaldehyd.

Materialien:

  • 2-Benzyloxyethanol

  • Oxidationsmittel (z. B. Pyridiniumchlorochromat (PCC), Dess-Martin-Periodinan)

  • Wasserfreies Lösungsmittel (z. B. Dichlormethan)

  • Natriumsulfat (wasserfrei)

  • Silicagel für die Säulenchromatographie

Verfahren:

  • Lösen Sie 2-Benzyloxyethanol in wasserfreiem Dichlormethan in einem trockenen Reaktionskolben unter inerter Atmosphäre.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie das Oxidationsmittel portionsweise unter Rühren hinzu.

  • Lassen Sie die Reaktion bei 0 °C bis Raumtemperatur für die in der Literatur angegebene Zeit (typischerweise einige Stunden) laufen und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung durch ein Kissen aus Celite oder Silicagel filtriert, um das Oxidationsmittel zu entfernen.

  • Das Filtrat wird mit Wasser und Salzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rohaldehyd wird durch Säulenchromatographie auf Silicagel gereinigt, um das reine (2-Benzyloxy)-acetaldehyd zu erhalten.

Anmerkung: Aldehyde können empfindlich auf Oxidation und Polymerisation reagieren. Es wird empfohlen, sie unter inerter Atmosphäre zu lagern und gegebenenfalls Stabilisatoren wie Hydrochinon zu verwenden.[2]

Visualisierungen

Die folgenden Diagramme veranschaulichen den Syntheseweg und den logischen Arbeitsablauf für die Charakterisierung.

Synthesis_Pathway Start 2-(Benzyloxy)ethanol Oxidation Oxidation (z.B. PCC) Start->Oxidation Product (2-Benzyloxy)-acetaldehyd Oxidation->Product

Abbildung 1: Allgemeiner Syntheseweg für (2-Benzyloxy)-acetaldehyd.

Characterization_Workflow Synthesis Synthese & Aufreinigung NMR NMR-Spektroskopie (¹H, ¹³C) Synthesis->NMR IR IR-Spektroskopie Synthesis->IR MS Massenspektrometrie Synthesis->MS Purity Reinheitsbestimmung (z.B. HPLC, GC) Synthesis->Purity Data Physikalisch-chemische Daten NMR->Data IR->Data MS->Data Purity->Data

Abbildung 2: Logischer Arbeitsablauf für die Charakterisierung.

References

An In-depth Technical Guide to (2-Benzyloxy-ethoxy)-acetaldehyde and a Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of (2-Benzyloxy-ethoxy)-acetaldehyde, including its chemical identity and properties. Due to the limited availability of public data for this specific molecule, this guide also covers the closely related and more thoroughly documented compound, 2-(Benzyloxy)acetaldehyde. This comparative approach is intended to provide a broader context for researchers, scientists, and professionals in drug development.

Section 1: 2-(2-(Benzyloxy)ethoxy)acetaldehyde

This section focuses on the compound specified in the topic, 2-(2-(Benzyloxy)ethoxy)acetaldehyde.

Chemical Identity and Molecular Structure
  • Chemical Name: 2-(2-(Benzyloxy)ethoxy)acetaldehyde

  • CAS Number: 869310-52-1[1][2]

  • Molecular Formula: C11H14O3[2]

  • Molecular Weight: 194.23 g/mol [2]

Molecular Structure:

Quantitative Data

A summary of the available quantitative data for 2-(2-(Benzyloxy)ethoxy)acetaldehyde is presented in Table 1.

PropertyValueReference
CAS Number869310-52-1[1][2]
Molecular FormulaC11H14O3[2]
Molecular Weight194.23 g/mol [2]
Proposed Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 2-(2-(Benzyloxy)ethoxy)acetaldehyde are not widely published. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthesis: A two-step synthesis can be envisioned starting from 2-(benzyloxy)ethanol and ethylene glycol.

  • Williamson Ether Synthesis to form 2-(2-(Benzyloxy)ethoxy)ethanol:

    • To a solution of 2-(benzyloxy)ethanol in a suitable aprotic solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

    • To this solution, add a protected form of 2-bromoethanol, such as 2-bromo-1-(tetrahydro-2H-pyran-2-yloxy)ethane, and allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the protected intermediate.

    • Deprotection of the protecting group (e.g., with acid for a THP group) would yield 2-(2-(Benzyloxy)ethoxy)ethanol.

  • Oxidation to 2-(2-(Benzyloxy)ethoxy)acetaldehyde:

    • The resulting alcohol, 2-(2-(Benzyloxy)ethoxy)ethanol, can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

    • A common method would be Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.

    • Alternatively, Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (DCM) would also be an effective method.

    • After the reaction is complete, a standard workup and purification by column chromatography would be necessary to isolate the desired aldehyde.

Mandatory Visualizations

Synthesis_Pathway_Proposed cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation 2-(Benzyloxy)ethanol 2-(Benzyloxy)ethanol Alkoxide Alkoxide 2-(Benzyloxy)ethanol->Alkoxide NaH, THF Protected Intermediate Protected Intermediate Alkoxide->Protected Intermediate + 2-Bromo-1-(THP-oxy)ethane 2-(2-(Benzyloxy)ethoxy)ethanol 2-(2-(Benzyloxy)ethoxy)ethanol Protected Intermediate->2-(2-(Benzyloxy)ethoxy)ethanol Acidic Deprotection 2-(2-(Benzyloxy)ethoxy)acetaldehyde 2-(2-(Benzyloxy)ethoxy)acetaldehyde 2-(2-(Benzyloxy)ethoxy)ethanol->2-(2-(Benzyloxy)ethoxy)acetaldehyde Swern Oxidation or DMP

Caption: Proposed synthesis pathway for 2-(2-(Benzyloxy)ethoxy)acetaldehyde.

Experimental_Workflow Start Start Synthesize Crude Product Synthesize Crude Product Start->Synthesize Crude Product Purify by Column Chromatography Purify by Column Chromatography Synthesize Crude Product->Purify by Column Chromatography Characterize Product Characterize Product Purify by Column Chromatography->Characterize Product 1H NMR 1H NMR Characterize Product->1H NMR 13C NMR 13C NMR Characterize Product->13C NMR Mass Spectrometry Mass Spectrometry Characterize Product->Mass Spectrometry FT-IR FT-IR Characterize Product->FT-IR End End 1H NMR->End 13C NMR->End Mass Spectrometry->End FT-IR->End

Caption: General experimental workflow for synthesis and characterization.

Section 2: 2-(Benzyloxy)acetaldehyde

This section details the more extensively studied compound, 2-(Benzyloxy)acetaldehyde.

Chemical Identity and Molecular Structure
  • Chemical Name: 2-(Benzyloxy)acetaldehyde[3]

  • CAS Number: 60656-87-3[3]

  • Synonyms: (Phenylmethoxy)acetaldehyde, α-(Benzyloxy)acetaldehyde, (Benzyloxy)ethanal[1][3]

  • Molecular Formula: C9H10O2[3]

  • Molecular Weight: 150.17 g/mol [3]

Molecular Structure:

Quantitative Data

A summary of the available quantitative data for 2-(Benzyloxy)acetaldehyde is presented in Table 2.

PropertyValueReference(s)
CAS Number60656-87-3[3]
Molecular FormulaC9H10O2[3]
Molecular Weight150.17 g/mol [3]
AppearanceClear Colorless Oil[3]
Boiling Point118-120 °C at 13 mmHg[4]
Density1.069 g/mL at 25 °C[4]
Refractive Indexn20/D 1.518[4]
Flash Point113 °C (235.4 °F) - closed cup[5]
Storage2-8°C Refrigerator or -20°C in freezer, inert atmosphere[3][6]
Experimental Protocols

Synthesis of 2-(Benzyloxy)acetaldehyde via Oxidation of 2-Benzyloxyethanol:

A known process for producing benzyloxyacetaldehyde involves the oxidation of 2-benzyloxyethanol.[7] A specific method is detailed in U.S. Patent 6,624,331 B1, which describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[7]

  • Reactants and Reagents:

    • 2-Benzyloxyethanol (substrate)

    • Hypochlorous acid (oxidant, can be generated in situ)

    • Nitroxy radical catalyst (e.g., TEMPO or a derivative)

    • Optional solvent (e.g., dichloromethane, toluene)

    • A compound to generate hypochlorous acid (e.g., acetic acid) and a hypochlorite source (e.g., sodium hypochlorite solution).

  • Procedure:

    • A solution is prepared by mixing 2-benzyloxyethanol, the nitroxy radical catalyst, and, if necessary, a solvent and the acid for in situ generation of hypochlorous acid.[7]

    • The mixture is cooled to a controlled temperature, preferably between 0 to 30 °C.[7]

    • The hypochlorite solution is added to the mixture in small portions to control the reaction rate and temperature.[7] The molar equivalent of hypochlorous acid used is typically 1 to 5 times that of the 2-benzyloxyethanol.[7]

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, the reaction mixture is worked up. This typically involves quenching any remaining oxidant, separating the organic and aqueous layers, washing the organic layer (e.g., with sodium thiosulfate solution, brine), drying it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filtering.

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation, to yield pure 2-(benzyloxy)acetaldehyde.

Mandatory Visualizations

Synthesis_Pathway_Benzyloxyacetaldehyde 2-Benzyloxyethanol 2-Benzyloxyethanol 2-(Benzyloxy)acetaldehyde 2-(Benzyloxy)acetaldehyde 2-Benzyloxyethanol->2-(Benzyloxy)acetaldehyde Hypochlorous Acid, Nitroxy Radical Catalyst

Caption: Synthesis of 2-(Benzyloxy)acetaldehyde from 2-Benzyloxyethanol.

Logical_Relationship Starting Material Starting Material 2-Benzyloxyethanol 2-Benzyloxyethanol Starting Material->2-Benzyloxyethanol Oxidation Reaction Oxidation Reaction 2-Benzyloxyethanol->Oxidation Reaction Product Product Oxidation Reaction->Product 2-(Benzyloxy)acetaldehyde 2-(Benzyloxy)acetaldehyde Product->2-(Benzyloxy)acetaldehyde Applications Applications 2-(Benzyloxy)acetaldehyde->Applications Pharmaceutical Synthesis Pharmaceutical Synthesis Applications->Pharmaceutical Synthesis Agricultural Chemical Synthesis Agricultural Chemical Synthesis Applications->Agricultural Chemical Synthesis

Caption: Logical relationship from starting material to applications.

References

Potential Applications of (2-Benzyloxy-ethoxy)-acetaldehyde in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyloxy-ethoxy)-acetaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a protected diethylene glycol-like ether moiety. While specific applications of this compound are not extensively documented in the literature, its structural features suggest significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of the benzyloxyethyl ether group can impart increased hydrophilicity and serve as a flexible linker, while the aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide outlines the potential synthetic utility of this compound in key organic transformations, providing generalized experimental protocols and conceptual frameworks for its application.

Introduction

The strategic incorporation of functionalized ether linkages is a common tactic in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The title compound, this compound, offers a unique combination of a reactive aldehyde and a protected, flexible ether chain. The benzyl group serves as a common protecting group for the terminal alcohol, which can be deprotected under various conditions to reveal a hydroxyl group for further functionalization. This guide explores the prospective applications of this aldehyde in several cornerstone reactions of organic synthesis.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is scarce, its basic properties can be predicted.

PropertyValue
CAS Number 869310-52-1
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Predicted to be a colorless to pale yellow oil
Solubility Expected to be soluble in common organic solvents

Predicted Spectroscopic Data:

TechniquePredicted Features
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, Ph-CH₂), 3.6-3.8 (m, 4H, O-CH₂-CH₂-O), 4.1 (d, 2H, O-CH₂-CHO)
¹³C NMR (CDCl₃) δ ~202 (CHO), 138 (Ar-C), 127-129 (Ar-CH), 73 (Ph-CH₂), ~70-72 (O-CH₂)
IR (thin film) ~1730 cm⁻¹ (C=O stretch, aldehyde), ~1100 cm⁻¹ (C-O stretch, ether)
Mass Spec (ESI+) m/z 195.0965 [M+H]⁺, 217.0784 [M+Na]⁺
Synthesis

A plausible synthetic route to this compound involves a two-step sequence starting from diethylene glycol.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Monobenzylation cluster_1 Step 2: Oxidation A Diethylene glycol B NaH, Benzyl Bromide THF, 0 °C to rt A->B Reagents C (2-Benzyloxy-ethoxy)ethanol B->C Product D (2-Benzyloxy-ethoxy)ethanol E Dess-Martin Periodinane DCM, rt D->E Reagents F This compound E->F Product

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Benzyloxy-ethoxy)ethanol

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethylene glycol (5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (2-Benzyloxy-ethoxy)ethanol.

Step 2: Oxidation to this compound

  • To a solution of (2-Benzyloxy-ethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound may be used directly in subsequent steps or purified by flash column chromatography.

Potential Applications in Organic Synthesis

The aldehyde functionality of this compound allows for its participation in a wide array of classical and modern organic reactions.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide can generate vinyl ethers with controlled stereochemistry depending on the nature of the ylide.

Generalized Wittig Reaction Scheme:

G A This compound C Alkene Product A->C Base, Solvent B Phosphonium Ylide (Ph₃P=CHR) B->C D Triphenylphosphine oxide C->D Byproduct

Caption: General workflow of the Wittig reaction.

Generalized Experimental Protocol: Wittig Reaction

  • To a stirred suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, DCM) at an appropriate temperature (e.g., 0 °C or -78 °C), add a strong base (e.g., n-BuLi, NaHMDS, KOtBu) (1.1 eq) dropwise to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to proceed, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table of Potential Wittig Reaction Parameters:

Ylide TypeExpected Major IsomerTypical Conditions
Non-stabilized (R=alkyl)Z-alkeneTHF, -78 °C to rt
Stabilized (R=CO₂R', CN)E-alkeneDCM or Toluene, rt
Grignard Reaction

The addition of Grignard reagents to this compound would provide a straightforward route to secondary alcohols, introducing a new carbon-carbon bond. The presence of the α- and β-oxygen atoms may influence the stereochemical outcome of the reaction through chelation control with certain Lewis acidic Grignard reagents or additives.

Generalized Grignard Reaction Scheme:

G cluster_0 Reaction Steps A This compound D 1. Addition in Ether/THF A->D B Grignard Reagent (R-MgX) B->D C Secondary Alcohol Product E 2. Acidic Workup (e.g., aq. NH₄Cl) D->E E->C

Caption: Two-step process of a Grignard reaction.

Generalized Experimental Protocol: Grignard Reaction

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq, as a solution in ether or THF) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table of Potential Grignard Reaction Parameters:

Grignard ReagentLewis Acid AdditivePotential Stereochemical Control
Alkyl-MgBrNoneFelkin-Anh control
Alkyl-MgClZnCl₂, CeCl₃Chelation control
Aldol Condensation

As an aldehyde without α-hydrogens, this compound can act as an excellent electrophilic partner in directed Aldol reactions with enolizable ketones or other aldehydes. This would lead to the formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Generalized Aldol Reaction Scheme:

G cluster_0 Reaction Conditions A Enolizable Ketone/Aldehyde C β-Hydroxy Carbonyl Product A->C B This compound B->C D Base (e.g., LDA, NaOH) or Acid (e.g., HCl) D->C E Solvent (e.g., THF, EtOH) E->C

Caption: Key components of an Aldol condensation.

Generalized Experimental Protocol: Base-Catalyzed Aldol Reaction

  • To a solution of an enolizable ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a base (e.g., aqueous NaOH, LDA) at an appropriate temperature (e.g., room temperature for NaOH, -78 °C for LDA).

  • Stir for a period to allow for enolate formation.

  • Add this compound (1.1 eq) dropwise.

  • Stir the reaction until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table of Potential Aldol Reaction Parameters:

Enolate SourceBaseConditionsExpected Product
AcetoneNaOHEtOH, rtβ-hydroxy ketone
CyclohexanoneLDATHF, -78 °CDiastereomeric β-hydroxy ketones
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals. This compound can be condensed with a β-arylethylamine, such as tryptamine or phenethylamine, followed by acid-catalyzed cyclization to yield the corresponding heterocyclic products.[1][2]

Generalized Pictet-Spengler Reaction Scheme:

G cluster_0 Reaction Conditions A β-Arylethylamine (e.g., Tryptamine) C Tetrahydro-β-carboline or Tetrahydroisoquinoline A->C B This compound B->C D Acid Catalyst (e.g., TFA, HCl) D->C E Solvent (e.g., DCM, Toluene) E->C

Caption: Synthesis of heterocycles via the Pictet-Spengler reaction.

Generalized Experimental Protocol: Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, toluene) at room temperature, add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) (0.1-1.0 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table of Potential Pictet-Spengler Reaction Parameters:

β-ArylethylamineAcid CatalystConditionsExpected Product
TryptamineTFADCM, rtTetrahydro-β-carboline
PhenethylamineHClToluene, 50 °CTetrahydroisoquinoline

Conclusion

This compound represents a promising, yet underutilized, building block in organic synthesis. Its bifunctional nature allows for the introduction of a flexible, hydrophilic ether linkage while providing a reactive aldehyde handle for a multitude of synthetic transformations. The generalized protocols and conceptual frameworks presented in this guide are intended to stimulate further research into the applications of this compound in the synthesis of novel pharmaceuticals and advanced materials. Experimental validation and optimization of the proposed reaction conditions are necessary to fully elucidate the synthetic potential of this versatile molecule.

References

(2-Benzyloxy-ethoxy)-acetaldehyde: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific use of (2-Benzyloxy-ethoxy)-acetaldehyde (CAS 869310-52-1) in pharmaceutical synthesis is limited in publicly available literature. This guide will leverage information on the closely related and well-documented precursor, 2-(Benzyloxy)acetaldehyde, and general principles of alkoxy acetaldehyde chemistry to highlight its potential applications, synthetic routes, and significance in drug development.

Introduction

This compound is a bifunctional organic molecule containing an aldehyde, an ether linkage, and a benzyl protecting group. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of complex pharmaceutical compounds. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, while the benzyloxy-ethoxy moiety can influence solubility, pharmacokinetic properties, and act as a linker or pharmacophore element in the final drug molecule. Aldehydes are crucial intermediates in the pharmaceutical industry, readily convertible into a wide range of functional groups such as alcohols, carboxylic acids, and amines, which are prevalent in drug structures.[1]

While direct applications of this compound are not extensively documented, its structural analog, 2-(Benzyloxy)acetaldehyde, is cited as a useful starting material for synthesizing pharmaceuticals and agricultural chemicals.[2] This suggests that this compound likely shares a similar synthetic utility, offering the additional advantage of an extended and more flexible ether chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of a precursor is essential for reaction design, optimization, and scale-up.

PropertyValueReference
CAS Number 869310-52-1[3]
Molecular Formula C11H14O3[3][4]
Molecular Weight 194.23 g/mol [3][4]
MDL Number MFCD24675196[3][4]

Synthesis of this compound and Analogs

The synthesis of alkoxy acetaldehydes typically involves the oxidation of the corresponding alcohol. For the analogous compound, 2-(benzyloxy)acetaldehyde, a common method is the oxidation of 2-(benzyloxy)ethanol.

General Experimental Protocol for Oxidation of 2-(Benzyloxy)ethanol

This protocol is based on the synthesis of 2-(benzyloxy)acetaldehyde and can be adapted for the synthesis of this compound from its corresponding alcohol.

Reaction: Oxidation of 2-(Benzyloxy)ethanol to 2-(Benzyloxy)acetaldehyde

Reagents and Materials:

  • 2-(Benzyloxy)ethanol

  • Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents, TEMPO/NaOCl)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethyl sulfoxide)

  • Quenching agent (e.g., Saturated aqueous sodium bicarbonate, sodium thiosulfate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Dissolve 2-(benzyloxy)ethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the oxidation method).

  • Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding the appropriate quenching agent.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aldehyde.

A patent for the production of benzyloxyacetaldehyde describes a process involving the oxidation of 2-benzyloxyethanol with hypochlorous acid in the presence of a nitroxy radical.[2] The reaction temperature is preferably between -5 to 50 °C.[2]

Potential Pharmaceutical Applications and Synthetic Utility

The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, making this compound a potentially valuable precursor for various classes of pharmaceuticals.

Key Reactions of the Aldehyde Group
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a fundamental reaction in the synthesis of many drug molecules.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the introduction of double bonds and further functionalization.

  • Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to form secondary alcohols, which are common structural motifs in pharmaceuticals.

  • Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, providing a powerful method for constructing complex carbon skeletons.

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid, another important functional group in drug design.

  • Reduction: Can be reduced to the primary alcohol, which can be further functionalized.

Hypothetical Signaling Pathway Involvement

While there are no specific drugs derived from this compound to illustrate a signaling pathway, we can hypothesize its use in the synthesis of kinase inhibitors. Many kinase inhibitors possess a core heterocyclic structure, which can be synthesized using aldehyde precursors.

G cluster_synthesis Synthesis of a Hypothetical Kinase Inhibitor cluster_pathway Target Signaling Pathway precursor This compound intermediate1 Heterocyclic Intermediate precursor->intermediate1 Multi-step Synthesis (e.g., condensation, cyclization) inhibitor Kinase Inhibitor intermediate1->inhibitor Further Functionalization kinase Target Kinase inhibitor->kinase Inhibition receptor Receptor Tyrosine Kinase receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., proliferation, survival) substrate->response Signal Transduction

Caption: Hypothetical role of this compound in drug action.

Experimental Workflow for a Hypothetical Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical intermediate from this compound.

G start Start: this compound reaction Reaction with Nucleophile (e.g., Grignard Reagent) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Product: Pharmaceutical Intermediate analysis->product

Caption: General experimental workflow for a reaction involving the aldehyde.

Conclusion

This compound represents a promising, albeit under-documented, precursor for pharmaceutical synthesis. Its combination of a reactive aldehyde, a flexible ether chain, and a protective benzyl group provides a versatile scaffold for the construction of complex and potentially bioactive molecules. While a lack of specific examples in the current literature necessitates an approach based on analogy to similar structures, the fundamental reactivity of the aldehyde group suggests a broad range of potential applications in drug discovery and development. Further research into the synthetic utility of this compound is warranted to fully explore its potential as a valuable building block in medicinal chemistry.

References

(2-Benzyloxy-ethoxy)-acetaldehyde in Agrochemical Development: A Technical Exploration of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound (2-Benzyloxy-ethoxy)-acetaldehyde is not widely documented as an active ingredient in commercial agrochemicals. This guide explores its potential roles based on the chemical functionalities present in its structure and established principles of agrochemical research. The data, protocols, and pathways described herein are illustrative and intended to serve as a framework for the scientific evaluation of such a molecule.

This compound is an organic compound featuring an aldehyde group, an ether linkage, and a benzyl group. While its direct application in agriculture is not established, its constituent chemical moieties are found in various biologically active molecules, suggesting its potential as a precursor or lead compound in the development of new agrochemicals. Aldehydes, for instance, are utilized as herbicides, insecticides, and fungicides, often acting by disrupting metabolic processes in the target organisms[1]. Aromatic aldehydes, in particular, have been investigated as "biorational" pesticides with lower environmental toxicity[2].

This technical guide will provide a hypothetical framework for the investigation of this compound as a novel agrochemical candidate. It will cover plausible synthetic routes, hypothetical biological activities, detailed experimental protocols for its evaluation, and a conceptual workflow for its development.

Synthesis and Chemical Profile

The synthesis of acetaldehyde derivatives containing a benzyloxy group is a known process in organic chemistry. For instance, benzyloxyacetaldehyde can be produced through the oxidation of 2-benzyloxyethanol[3]. A similar approach could be envisioned for the synthesis of this compound, potentially starting from 2-(2-benzyloxyethoxy)ethanol.

Hypothetical Synthesis Workflow

A plausible synthetic pathway for this compound could involve the Williamson ether synthesis to create the ether linkage, followed by a selective oxidation to form the aldehyde.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Oxidation A 2-(Benzyloxy)ethanol C 2-(2-Benzyloxyethoxy)ethanol A->C Base (e.g., NaH) B Ethylene Oxide B->C D 2-(2-Benzyloxyethoxy)ethanol E This compound D->E Mild Oxidizing Agent (e.g., PCC or Swern Oxidation) G cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol TargetEnzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->TargetEnzyme Inhibitor This compound Derivative Inhibitor->TargetEnzyme Inhibition G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_development Development & Registration A Lead Compound Identification (this compound) B Synthesis of Analogs A->B C In Vitro Screening (Herbicidal/Fungicidal Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vivo Greenhouse Trials D->E F Preliminary Toxicology E->F G Field Trials F->G H Toxicology & Environmental Impact Assessment G->H I Formulation Development G->I J Regulatory Submission I->J

References

An In-depth Technical Guide to the Safety and Handling of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Limited data is available for (2-Benzyloxy-ethoxy)-acetaldehyde. The properties of the related compound, 2-(Benzyloxy)acetaldehyde, are provided below for reference and comparison.

PropertyValue for 2-(Benzyloxy)acetaldehydeReference
CAS Number 60656-87-3[1]
Molecular Formula C9H10O2[1]
Molecular Weight 150.17 g/mol [1]
Boiling Point 118-120 °C at 13 mmHg[1]
Density 1.069 g/mL at 25 °C[1]
Refractive Index n20/D 1.518[1]
Flash Point >110 °C (>230 °F)[1]
Appearance Clear, colorless oil[1]
Solubility Soluble in Chloroform, Ethyl Acetate[1]
Storage Temperature -20°C, under inert atmosphere[2]
PropertyValue for this compoundReference
CAS Number 869310-52-1[3][4]
Molecular Formula C11H14O3[3][4]
Molecular Weight 194.23 g/mol [3][4]

Hazard Identification and Classification

As a bifunctional molecule containing both an aldehyde and an ether group, this compound is expected to exhibit hazards associated with both functional groups. Aldehydes are known for their high reactivity and potential toxicity, while ethers are prone to forming explosive peroxides upon storage and exposure to air.[5][6][7]

The hazard classification for the related compound, 2-(Benzyloxy)acetaldehyde, is summarized below and should be considered as a potential indicator for this compound.

Hazard ClassGHS Classification for 2-(Benzyloxy)acetaldehydePrecautionary StatementsReference
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313[1][2]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1][2]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312[1][2]
Chronic Aquatic Toxicity H412: Harmful to aquatic life with long-lasting effectsP273[1]

Experimental Protocols

3.1. General Handling and Storage Protocol

Due to its reactive nature, this compound must be handled with stringent safety measures.

Personnel Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile over neoprene). Always consult a glove compatibility chart.[8]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8]

  • Respiratory Protection: All handling of the compound must be performed in a certified chemical fume hood.[9]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contact.[2]

  • Keep in a cool, dark, and well-ventilated area, preferably in a freezer at or below -20°C as recommended for 2-(Benzyloxy)acetaldehyde.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Ethers are known to form explosive peroxides over time when exposed to oxygen.[6] Label the container with the date received and the date opened. Regularly check for peroxide formation, especially before any distillation or concentration steps.

3.2. Synthesis Protocol for Benzyloxyacetaldehyde

While a specific protocol for this compound is not available, a general method for the synthesis of the related 2-benzyloxyacetaldehyde involves the oxidation of 2-benzyloxyethanol.[11] A patented process describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[11]

General Steps:

  • A solution is prepared by mixing 2-benzyloxyethanol, a nitroxy radical catalyst, and a suitable solvent (e.g., dichloromethane) in a reaction flask.[11][12]

  • The mixture is cooled to a controlled temperature, typically between 0°C and 30°C.[11]

  • A hypochlorite solution is added gradually to the reaction mixture while maintaining the temperature.[11]

  • Upon completion, the reaction is quenched by adding a reducing agent like sodium thiosulfate to neutralize any remaining hypochlorous acid.[12]

  • The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried.[12]

  • The solvent is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation or column chromatography.[12]

Visualizations

4.1. Aldehyde Metabolism and Reactivity Pathway

Aldehyde_Metabolism General Aldehyde Reactivity and Metabolic Pathway Compound This compound Aldehyde Reactive Aldehyde Group (-CHO) Compound->Aldehyde contains Ether Ether Linkage (-O-) Compound->Ether contains Oxidation Oxidation Aldehyde->Oxidation via ALDH Reduction Reduction Aldehyde->Reduction via ADH Adducts Nucleophilic Addition (e.g., with proteins, DNA) Aldehyde->Adducts reacts via PeroxideFormation Peroxide Formation (Explosion Hazard) Ether->PeroxideFormation on air exposure CarboxylicAcid Carboxylic Acid (Metabolite) Oxidation->CarboxylicAcid results in PrimaryAlcohol Primary Alcohol (Metabolite) Reduction->PrimaryAlcohol results in CellularDamage Cellular Damage (Toxicity, Mutagenicity) Adducts->CellularDamage can lead to

Caption: General reactivity of an ether-aldehyde, highlighting metabolic pathways and potential hazards.

4.2. Experimental Workflow for Handling Reactive Aldehydes

Safe_Handling_Workflow Safe Handling Workflow for Reactive Aldehydes Start Start: Plan Experiment RiskAssessment Conduct Risk Assessment (Review SDS, Literature) Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) RiskAssessment->PPE EngineeringControls Prepare Engineering Controls (Fume Hood, Inert Atmosphere) PPE->EngineeringControls Handling Chemical Handling (Weighing, Transfer, Reaction Setup) EngineeringControls->Handling Reaction Perform Reaction Handling->Reaction Emergency Emergency? (Spill, Fire, Exposure) Handling->Emergency Workup Reaction Workup & Quenching Reaction->Workup Reaction->Emergency Waste Dispose of Waste (Follow Institutional Guidelines) Workup->Waste Workup->Emergency Decontamination Decontaminate Glassware & Work Area Waste->Decontamination Storage Store Compound Properly (Inert gas, -20°C, Labeled) Decontamination->Storage End End of Procedure Storage->End Emergency->Workup No EmergencyProcedure Follow Emergency Procedures (Evacuate, Alert, First Aid) Emergency->EmergencyProcedure Yes EmergencyProcedure->End Resolve & Report

Caption: A logical workflow for the safe handling of a reactive chemical in a laboratory setting.

Emergency Procedures

General emergency procedures for reactive aldehydes should be followed.

Emergency SituationProcedureReference
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them milk or water to drink. Seek immediate medical attention.[13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material in a sealed container for disposal. Do not allow the spill to enter drains.[13]
Fire Use dry chemical, carbon dioxide, "alcohol foam," or a water spray to extinguish the fire. Do not use a solid stream of water as it may scatter the material. Cool fire-exposed containers with water spray.[10][13]

References

Stability and storage conditions for (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of (2-Benzyloxy-ethoxy)-acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both an ether and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. However, the presence of the aldehyde group introduces inherent instability, making proper handling and storage critical to maintain its purity and reactivity. This guide provides a comprehensive overview of the stability and storage conditions for this compound, drawing on data from the closely related compound 2-(Benzyloxy)acetaldehyde and general principles of aldehyde chemistry.

Chemical Properties and Inherent Instability

The stability of this compound is primarily dictated by the reactivity of the aldehyde functional group. Aldehydes are susceptible to several degradation pathways:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air (oxygen). This is one of the most common degradation pathways.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon exposure to light and heat. This can lead to the formation of oligomeric or polymeric impurities.

  • Peroxide Formation: Like ethers, the ether linkage in this compound can potentially form explosive peroxides upon prolonged exposure to air and light.[1]

Due to these potential degradation pathways, strict adherence to proper storage and handling protocols is essential.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended, based on data for the analogous 2-(Benzyloxy)acetaldehyde[2][3][4]:

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][4]To minimize the rate of degradation reactions such as oxidation and polymerization.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[3][4]To prevent oxidation of the aldehyde group.
Container Tightly closed, opaque container[1][2][3]To prevent exposure to air, moisture, and light.
Incompatible Materials Strong oxidizing agents[3]To prevent rapid and potentially hazardous oxidation.
Additives Stabilizers (e.g., hydroquinone)[2][5]To inhibit polymerization.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and establish optimal storage conditions, a formal stability study is recommended. The following are example protocols for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the formation of degradation products over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the calibration standards to establish a linear relationship between concentration and peak area.

    • Inject the test sample of this compound.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Quantify the purity of the main peak and the percentage of any impurities.

  • Stability Study: Store aliquots of the compound under different conditions (e.g., temperature, light exposure, atmosphere) and analyze by HPLC at regular intervals (e.g., 0, 1, 3, 6 months).

Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of any degradation products observed during the stability study.

Methodology:

  • Sample Preparation: Use the same samples prepared for the HPLC purity assessment.

  • LC-MS Conditions:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Employ the same chromatographic conditions as the HPLC purity method.

    • Acquire mass spectra in both positive and negative ion modes.

  • Procedure:

    • Analyze the mass spectra of the degradation product peaks.

    • Determine the molecular weight of the degradation products.

    • Use fragmentation patterns to elucidate the chemical structures. Common degradation products to look for include the corresponding carboxylic acid (from oxidation) and aldol condensation products.

Peroxide Test

Objective: To detect the presence of peroxides, which can be a safety hazard.[1]

Methodology:

  • Reagents: Potassium iodide (KI) solution (10% w/v in water) or commercially available peroxide test strips.

  • Procedure (using KI solution):

    • Add 1 mL of the this compound sample to a test tube.

    • Add 1 mL of the 10% KI solution.

    • Shake the mixture.

    • A yellow to brown color indicates the presence of peroxides.

  • Procedure (using test strips):

    • Dip the test strip into the sample for the time specified by the manufacturer.

    • Compare the color of the strip to the provided chart to determine the peroxide concentration.

  • Frequency: It is recommended to test for peroxides before any distillation or evaporation and periodically for materials stored for over a year.[1]

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow cluster_0 Initial Characterization cluster_1 Stability Study Setup cluster_2 Analysis at Timepoints cluster_3 Data Analysis and Reporting Initial_Purity Initial Purity Assessment (HPLC) Stress_Conditions Define Stress Conditions (Temp, Light, Humidity) Initial_Purity->Stress_Conditions Initial_Characterization Structural Confirmation (NMR, IR) Initial_Characterization->Stress_Conditions Timepoints Define Timepoints (0, 1, 3, 6, 12 months) Stress_Conditions->Timepoints Purity_Testing Purity Testing (HPLC) Timepoints->Purity_Testing Degradation_Profile Degradation Profiling (LC-MS) Purity_Testing->Degradation_Profile Peroxide_Test Peroxide Test Degradation_Profile->Peroxide_Test Data_Analysis Analyze Degradation Kinetics Peroxide_Test->Data_Analysis Shelf_Life Determine Shelf-Life Data_Analysis->Shelf_Life Report Generate Stability Report Shelf_Life->Report

Caption: A logical workflow for a comprehensive stability study of this compound.

Summary and Recommendations

This compound is a potentially unstable compound that requires careful handling and storage to maintain its quality. The primary degradation pathways are oxidation, polymerization, and peroxide formation. To mitigate these, it is crucial to:

  • Store at 2-8°C under an inert atmosphere. [2][3][4]

  • Protect from light and moisture by using tightly sealed, opaque containers. [1][2][3]

  • Avoid contact with incompatible materials, especially strong oxidizing agents. [3]

  • Consider the use of a stabilizer, such as hydroquinone. [2][5]

  • Routinely test for purity and the presence of peroxides, especially for long-term storage. [1]

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their applications. It is strongly recommended to perform a dedicated stability study on this specific molecule to establish precise shelf-life and optimal storage conditions.

References

Navigating the Research Landscape of (2-Benzyloxy-ethoxy)-acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyloxy-ethoxy)-acetaldehyde, a unique aldehyde derivative, presents itself as a molecule of interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its commercial availability, suppliers, and known chemical properties. A notable challenge in the current research landscape is the limited publicly available data specifically for this compound (CAS 869310-52-1). To address this, and to provide a functional guide for researchers, we will draw illustrative parallels with the closely related and well-documented compound, 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3). This guide will clearly distinguish between the two molecules, presenting available data for the title compound and leveraging the data for its analogue to provide context for potential synthetic routes and applications. This approach aims to equip researchers with the necessary information to navigate the procurement and potential use of this compound in their work.

Introduction

This compound is an organic molecule featuring a benzyloxy group, an ether linkage, and an aldehyde functional group. This combination of functionalities suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, while the benzyloxy and ethoxy groups can influence solubility and be modified or cleaved in subsequent synthetic steps.

A critical point of clarification is the distinction between This compound (CAS 869310-52-1) and the more commonly referenced 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3) . The former contains an additional ethoxy group, which significantly alters its molecular weight, polarity, and potentially its reactivity and biological activity. Researchers are strongly advised to verify the CAS number to ensure they are sourcing and utilizing the correct compound for their specific application.

Commercial Availability and Suppliers

This compound (CAS 869310-52-1) is commercially available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The table below summarizes key suppliers and available product information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
BLDpharm 2-(2-(Benzyloxy)ethoxy)acetaldehyde869310-52-1C11H14O3194.23Research Use Only.[1]
Howei Pharm This compound869310-52-1C11H14O3194.23Available in various quantities.[2]
ModeChem This compound869310-52-1C11H14O3-Purity of 98% is listed.
J&K Scientific This compound869310-52-1C11H14O3194.23-
Carbosynth 2-(2-(Benzyloxy)ethoxy)acetaldehyde869310-52-1C11H14O3194.23-

Physicochemical Properties

PropertyValueSource
CAS Number 869310-52-1[1][2]
Molecular Formula C11H14O3[1][2]
Molecular Weight 194.23 g/mol [1][2]
SMILES O=CCOCCOCC1=CC=CC=C1[1]

For comparison, the properties of the related compound, 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3), are well-documented and provided in the following table. This information may serve as a useful, albeit approximate, reference for handling and reaction planning.

PropertyValue
CAS Number 60656-87-3
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Boiling Point 118-120 °C at 13 mmHg
Density 1.069 g/mL at 25 °C
Refractive Index n20/D 1.518

Experimental Protocols: Synthesis and Reactions (Illustrated with 2-(Benzyloxy)acetaldehyde)

As of the time of this guide, specific experimental protocols for the synthesis and reactions of this compound are not available in peer-reviewed literature. However, the synthesis of the closely related 2-(Benzyloxy)acetaldehyde is well-described and can provide a logical starting point for developing synthetic routes.

A common method for the preparation of 2-(Benzyloxy)acetaldehyde is the oxidation of 2-benzyloxyethanol. A patented process describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[3]

Example Synthesis of 2-(Benzyloxy)acetaldehyde

Reaction: Oxidation of 2-Benzyloxyethanol

Reagents and Conditions:

  • 2-Benzyloxyethanol

  • Hypochlorous acid (generated in situ from a hypochlorite salt)

  • Nitroxy radical catalyst (e.g., TEMPO)

  • Solvent (e.g., dichloromethane)

  • Reaction temperature: 0 to 30 °C[3]

Procedure Outline:

  • A solution of 2-benzyloxyethanol and the nitroxy radical catalyst in a suitable solvent is prepared.

  • The solution is cooled to the desired reaction temperature.

  • A solution of a hypochlorite salt is added gradually to the reaction mixture to generate hypochlorous acid in situ.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and column chromatography or distillation.[3]

Synthesis_of_2_Benzyloxyacetaldehyde cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products 2-Benzyloxyethanol 2-Benzyloxyethanol Reaction_Vessel Oxidation Reaction 2-Benzyloxyethanol->Reaction_Vessel Hypochlorous_Acid Hypochlorous Acid (in situ) Hypochlorous_Acid->Reaction_Vessel Nitroxy_Radical Nitroxy Radical (e.g., TEMPO) Nitroxy_Radical->Reaction_Vessel Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction_Vessel Temperature Temperature (0-30 °C) Temperature->Reaction_Vessel 2-Benzyloxyacetaldehyde 2-Benzyloxyacetaldehyde Reaction_Vessel->2-Benzyloxyacetaldehyde

Figure 1. A schematic workflow for the synthesis of 2-(Benzyloxy)acetaldehyde via oxidation.

Potential Applications in Drug Development (Theoretical)

While no specific applications for this compound in drug development have been documented, its structural motifs are present in molecules with demonstrated biological activity. The aldehyde functionality is a key reactive handle for introducing the molecule into larger scaffolds. For instance, aldehydes can undergo aldol reactions, Wittig reactions, and reductive aminations to form key bonds in the synthesis of complex organic molecules.

A patent for benzylic glycoside derivatives as SGLT inhibitors for the treatment of metabolic disorders describes intermediates that contain a benzyloxyacetaldehyde moiety as part of a larger, more complex structure. This suggests that aldehydes of this class can serve as building blocks in the synthesis of potential therapeutic agents.

Given the lack of direct data, a hypothetical workflow for the incorporation of an aldehyde like this compound into a drug discovery pipeline is presented below.

Drug_Discovery_Workflow Start This compound (Building Block) Reaction Chemical Synthesis (e.g., Reductive Amination, Aldol Condensation) Start->Reaction Library Compound Library Generation Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 2. A conceptual workflow for utilizing this compound in drug discovery.

Signaling Pathways: A Note on the Absence of Data

There is currently no published research that implicates this compound in any specific biological signaling pathways. Aldehydes, in general, can be reactive species and may interact with biological macromolecules, but any such activity for this particular compound is purely speculative at this time. Future research would be needed to explore its potential biological effects.

Safety Information

A formal safety data sheet (SDS) for this compound is not widely available. However, based on the functional groups present and data for analogous compounds, it should be handled with appropriate care in a laboratory setting. For reference, the safety information for 2-(Benzyloxy)acetaldehyde indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a commercially available chemical with potential as a building block in organic synthesis. This guide has provided the most current information on its suppliers and basic chemical properties. A significant information gap exists regarding its detailed physicochemical properties, experimental protocols, and biological applications. To bridge this, illustrative examples from the closely related compound, 2-(Benzyloxy)acetaldehyde, have been provided with clear demarcation.

For researchers and drug development professionals, this compound represents an opportunity for exploration. The development of synthetic methodologies utilizing this compound and the investigation of its biological activity could open new avenues in medicinal chemistry and materials science. It is hoped that this guide will serve as a valuable starting point for those interested in working with this molecule, while also highlighting the areas where further research is critically needed.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Aldol Addition with (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The enantioselective variant of this reaction is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. This document provides a detailed protocol for the enantioselective aldol addition of (2-Benzyloxy-ethoxy)-acetaldehyde, a valuable building block in the synthesis of various biologically active molecules and natural products. The presence of the α-alkoxy substituent in this aldehyde offers both a synthetic handle for further transformations and a stereochemical challenge that requires a robust and highly selective methodology.

Two primary strategies have emerged as powerful tools for achieving high enantioselectivity in aldol reactions: the use of chiral auxiliaries and organocatalysis. Chiral auxiliaries, such as the Evans oxazolidinones, provide excellent stereocontrol through the formation of a rigid, chair-like transition state, as described by the Zimmerman-Traxler model.[1][2][3] Organocatalysis, often employing proline and its derivatives, offers a metal-free alternative, proceeding through an enamine-based mechanism.[4][5][6]

This application note will focus on a protocol utilizing an Evans-type chiral auxiliary, which is well-documented to provide high levels of diastereoselectivity and enantioselectivity in aldol additions of α-substituted aldehydes.[1][7] A second, alternative protocol based on L-proline catalysis will also be presented, offering a complementary approach.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective aldol addition of this compound with a propionate-derived Evans auxiliary, based on literature precedents for similar α-alkoxy aldehydes.

EntryAldehydeChiral AuxiliaryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
1This compound(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95:5>99%85-95

Experimental Protocols

Protocol 1: Evans Auxiliary-Mediated Enantioselective Aldol Addition

This protocol describes the diastereoselective aldol addition of this compound to the boron enolate of an N-propionyl oxazolidinone chiral auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

  • Enantioselective Aldol Addition:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.

    • In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous DCM.

    • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding a mixture of pH 7 buffer and methanol (1:1).

    • Add a mixture of methanol and 30% aqueous H₂O₂ (2:1) at 0 °C and stir vigorously for 1 hour to cleave the boron complex.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

Protocol 2: L-Proline-Catalyzed Enantioselective Aldol Addition

This protocol offers a metal-free alternative using the organocatalyst L-proline for the reaction between this compound and a ketone (e.g., acetone).

Materials:

  • This compound

  • Acetone (or other suitable ketone)

  • L-Proline

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in DMSO or DMF, add acetone (5.0 eq or as solvent).

    • Add L-proline (0.2 - 0.3 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Evans_Aldol_Mechanism Evans Aldol Reaction Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage Aux_Prop N-Propionyl Oxazolidinone Z_Enolate Z-Boron Enolate Aux_Prop->Z_Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde (2-Benzyloxy-ethoxy)- acetaldehyde Aldehyde->TS Adduct Aldol Adduct TS->Adduct Final_Product β-Hydroxy Acid/ Ester/Alcohol Adduct->Final_Product e.g., LiOH, H₂O₂

Caption: Mechanism of the Evans Aldol Addition.

Proline_Aldol_Mechanism Proline-Catalyzed Aldol Reaction Mechanism cluster_enamine Enamine Formation cluster_addition C-C Bond Formation Ketone Ketone (e.g., Acetone) Enamine Enamine Intermediate Ketone->Enamine Proline L-Proline Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Aldehyde (2-Benzyloxy-ethoxy)- acetaldehyde Aldehyde->Iminium Aldol_Product Aldol Adduct Iminium->Aldol_Product Hydrolysis Aldol_Product->Proline Releases Proline

Caption: Mechanism of the Proline-Catalyzed Aldol Addition.

Experimental_Workflow Experimental Workflow Start Start Reagents Prepare Reagents and Glassware Start->Reagents Reaction Perform Aldol Reaction (Protocol 1 or 2) Reagents->Reaction Workup Reaction Work-up and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Lewis Acid Catalysts for the Mukaiyama Aldol Reaction of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds.[1][2] This reaction is particularly valuable in the synthesis of complex molecules such as polyketides and macrolides, which are often pursued in drug development.[3] The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the choice of Lewis acid catalyst and the nature of the substrates, particularly when using α-alkoxy aldehydes like (2-Benzyloxy-ethoxy)-acetaldehyde. The presence of the α-alkoxy group allows for chelation control with certain Lewis acids, influencing the diastereoselectivity of the aldol adduct.[4][5]

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed Mukaiyama aldol reaction of this compound, focusing on the use of chelating and non-chelating Lewis acids to control the formation of syn and anti diastereomers.

Chelation vs. Non-Chelation Control

The diastereoselectivity of the Mukaiyama aldol reaction with α-alkoxy aldehydes is primarily governed by the ability of the Lewis acid to form a chelate with the aldehyde.

  • Chelation Control (syn-selective): Bidentate Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group. This coordination locks the aldehyde in a rigid five-membered ring structure, leading to a highly organized transition state. Nucleophilic attack by the silyl enol ether then occurs preferentially from one face, resulting in the formation of the syn-aldol adduct.[1][5]

  • Non-Chelation Control (anti-selective): Monodentate Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are incapable of forming this chelate.[1][5] In this case, the reaction proceeds through an open transition state where steric and electronic factors dictate the facial selectivity, typically favoring the formation of the anti-aldol adduct.

Data Presentation

The following tables summarize the expected outcomes for the Mukaiyama aldol reaction of this compound with a representative silyl enol ether, catalyzed by different Lewis acids. The data is compiled from studies on structurally similar α-benzyloxy aldehydes.[3][5]

Table 1: Chelation-Controlled Mukaiyama Aldol Reaction (syn-selective)

Lewis AcidSilyl Enol EtherSolventTemperature (°C)ProductDiastereomeric Ratio (syn:anti)Yield (%)
TiCl₄1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-78syn-aldol>95:585-95
SnCl₄1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-78syn-aldol>90:1080-90

Table 2: Non-Chelation-Controlled Mukaiyama Aldol Reaction (anti-selective)

Lewis AcidSilyl Enol EtherSolventTemperature (°C)ProductDiastereomeric Ratio (anti:syn)Yield (%)
BF₃·OEt₂1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-78anti-aldol>90:1080-90

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Lewis acids are corrosive and moisture-sensitive; handle with care using appropriate personal protective equipment.

Protocol 1: TiCl₄-Mediated syn-Selective Mukaiyama Aldol Reaction

This protocol is designed for the chelation-controlled synthesis of the syn-aldol adduct.

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Protocol 2: BF₃·OEt₂-Mediated anti-Selective Mukaiyama Aldol Reaction

This protocol is designed for the non-chelation-controlled synthesis of the anti-aldol adduct.

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 equiv) to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-aldol adduct.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycles for the chelation-controlled and non-chelation-controlled Mukaiyama aldol reactions.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product aldehyde This compound reaction Mukaiyama Aldol Reaction aldehyde->reaction enol_ether Silyl Enol Ether enol_ether->reaction lewis_acid Lewis Acid (TiCl4 or BF3.OEt2) lewis_acid->reaction solvent Anhydrous CH2Cl2 -78 °C solvent->reaction workup Aqueous Workup (NaHCO3) reaction->workup purification Column Chromatography workup->purification product syn- or anti- Aldol Adduct purification->product

Caption: General experimental workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction.

chelation_control cluster_chelation Chelation Control (syn-selective) aldehyde (2-Benzyloxy-ethoxy) -acetaldehyde chelate Five-membered Chelate aldehyde->chelate + TiCl4 lewis_acid TiCl4 lewis_acid->chelate transition_state Organized Transition State chelate->transition_state + Silyl Enol Ether enol_ether Silyl Enol Ether enol_ether->transition_state syn_product syn-Aldol Adduct transition_state->syn_product

Caption: Proposed mechanism for syn-selectivity via chelation control with TiCl₄.

non_chelation_control cluster_non_chelation Non-Chelation Control (anti-selective) aldehyde (2-Benzyloxy-ethoxy) -acetaldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde + BF3.OEt2 lewis_acid BF3.OEt2 lewis_acid->activated_aldehyde transition_state Open Transition State activated_aldehyde->transition_state + Silyl Enol Ether enol_ether Silyl Enol Ether enol_ether->transition_state anti_product anti-Aldol Adduct transition_state->anti_product

Caption: Proposed mechanism for anti-selectivity via non-chelation control with BF₃·OEt₂.

References

Step-by-step guide for crossed-aldol condensation with (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Step-by-Step Guide for Directed Crossed-Aldol Condensation with (2-Benzyloxy-ethoxy)-acetaldehyde

Audience: Researchers, scientists, and drug development professionals

Introduction

The aldol reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation.[1][2][3] The crossed or mixed aldol reaction, which involves two different carbonyl partners, extends the synthetic utility of this transformation.[4][5][6] However, controlling the reaction to favor a single product can be challenging due to potential self-condensation of both carbonyl partners, leading to a complex mixture of products.[5][7][8]

A robust strategy to overcome this challenge is the directed aldol reaction . This approach involves the pre-formation of a specific enolate from one carbonyl partner using a strong, non-nucleophilic base, followed by the addition of the second carbonyl partner, which acts as the electrophile.[5][9] Lithium diisopropylamide (LDA) is a widely used base for this purpose, as it rapidly and quantitatively converts a ketone into its kinetic lithium enolate at low temperatures, minimizing side reactions.[5][6]

This application note provides a detailed protocol for the directed crossed-aldol reaction between acetophenone (as the enolate precursor) and this compound (as the electrophile). This reaction yields a β-hydroxy ketone, a versatile intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

Reaction Scheme

The reaction proceeds in two main stages:

  • Enolate Formation: Acetophenone is deprotonated by LDA at -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF) to irreversibly form the lithium enolate.

  • Aldol Addition: this compound is added to the enolate solution, where it is attacked by the nucleophilic enolate to form the aldol addition product, a β-hydroxy ketone, after an aqueous workup.

Overall Transformation:

Experimental Protocol

This protocol details the procedure for the directed aldol addition of the lithium enolate of acetophenone to this compound.

Materials and Reagents
Material/ReagentFormulaM.W. ( g/mol )QuantityNotes
DiisopropylamineC₆H₁₅N101.191.1 eqDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.061.05 eqTypically a 1.6 M or 2.5 M solution in hexanes. Titrate before use.
Tetrahydrofuran (THF)C₄H₈O72.11~5 mL / mmolAnhydrous, inhibitor-free. Distill from sodium/benzophenone.
AcetophenoneC₈H₈O120.151.0 eqPurify by distillation or pass through activated alumina.
This compoundC₁₁H₁₄O₃194.231.2 eqEnsure high purity.
Saturated aq. NH₄ClNH₄Cl53.49As neededFor quenching the reaction.
Diethyl Ether (Et₂O)C₄H₁₀O74.12As neededFor extraction.
Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAnhydrous, for drying.
Solvents for ChromatographyHexanes, Ethyl Acetate-As neededHPLC or reagent grade.
Equipment
  • Three-neck round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Schlenk line or argon/nitrogen inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure

Part A: Preparation of LDA Solution (in situ)

  • Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Under a positive pressure of inert gas, add anhydrous THF (3 mL/mmol of acetophenone) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add diisopropylamine (1.1 eq) via syringe.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • Stir the resulting colorless to pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

Part B: Enolate Formation

  • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried vial, prepare a solution of acetophenone (1.0 eq) in anhydrous THF (~1 mL/mmol).

  • Add the acetophenone solution dropwise to the stirred LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 45-60 minutes. Complete formation of the lithium enolate is indicated by a change to a yellow or orange solution.

Part C: Aldol Addition and Quench

  • While maintaining the temperature at -78 °C, slowly add a solution of this compound (1.2 eq) in anhydrous THF (~1 mL/mmol) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC if desired.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature.

Part D: Workup and Purification

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization

The purified product should be characterized by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess diastereoselectivity.

  • Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

Expected Results

The directed aldol reaction is expected to produce the β-hydroxy ketone in good yield with moderate to high diastereoselectivity, depending on the precise reaction conditions. The following table summarizes hypothetical quantitative data for this reaction.

ParameterExpected ValueMethod of Determination
Yield of Purified Product 65 - 85%Gravimetric analysis after purification
Diastereomeric Ratio (d.r.) > 4:1 (syn:anti or anti:syn)¹H NMR integration of crude product
Physical Appearance Colorless to pale yellow oilVisual Inspection
Retention Factor (Rf) 0.3 - 0.5TLC (e.g., 30% EtOAc/Hexanes)

Visual Workflow

The following diagram illustrates the experimental workflow for the directed crossed-aldol condensation.

Aldol_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep_lda Prepare LDA Solution (0°C, 30 min) form_enolate Form Lithium Enolate (-78°C, 60 min) prep_lda->form_enolate prep_ketone Prepare Acetophenone Solution in THF prep_ketone->form_enolate prep_aldehyde Prepare Aldehyde Solution in THF aldol_add Aldol Addition (-78°C, 2-3 hrs) prep_aldehyde->aldol_add form_enolate->aldol_add quench Quench with aq. NH4Cl aldol_add->quench workup Aqueous Workup & Extraction quench->workup purify Flash Column Chromatography workup->purify char Characterization (NMR, IR, HRMS) purify->char final_product Purified Product char->final_product

Caption: Experimental workflow for the directed crossed-aldol condensation.

Safety Precautions

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

  • Diisopropylamine and THF are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • The dry ice/acetone bath is extremely cold (-78 °C). Wear cryogenic gloves and safety glasses.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

References

Application Notes & Protocols: Protecting Group Strategies for Hydroxyl Groups in Reactions with (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Benzyloxy-ethoxy)-acetaldehyde is a valuable bifunctional building block in organic synthesis, featuring a terminal aldehyde for carbon-carbon bond formation and a stable benzyl ether. When conducting reactions with this aldehyde in the presence of molecules containing hydroxyl groups (e.g., alcohols in nucleophilic additions, aldol reactions, or Wittig reactions), it is often necessary to temporarily mask these hydroxyls to prevent undesired side reactions. The choice of a suitable protecting group is critical and must be orthogonal to the existing benzyl ether and compatible with the reactive aldehyde functionality. An orthogonal protecting group strategy ensures that the chosen group can be removed under conditions that do not affect other functional groups in the molecule, particularly the benzyl ether which is typically cleaved by catalytic hydrogenolysis.[1][2]

This document provides a detailed guide to selecting and applying appropriate protecting group strategies for hydroxyl groups in this chemical context, focusing on methodologies that offer high yields and chemoselectivity.

Logical Framework for Protecting Group Selection

The selection of a protecting group hinges on the planned synthetic route. The primary considerations are the stability of the protecting group to the reaction conditions required for modifying the aldehyde and the conditions required for its eventual removal, which must be orthogonal to the deprotection of the benzyl ether.

G start Start: Need to protect an -OH group in presence of Bn-ether and -CHO q1 What are the conditions of the reaction at the aldehyde center? start->q1 cond_lewis Neutral / Lewis Acidic (e.g., Mukaiyama Aldol, Wittig) q1->cond_lewis cond_basic Basic Conditions (e.g., Aldol Condensation) q1->cond_basic q2 What deprotection strategy is desired (must be orthogonal to H2/Pd-C)? deprot_fluoride Fluoride-based (TBAF, HF-Py) q2->deprot_fluoride deprot_oxidative Oxidative (DDQ, CAN) q2->deprot_oxidative cond_lewis->q2 pg_ester Not Recommended: Esters (Acetate, Benzoate) cond_basic->pg_ester High risk of aldehyde side-reactions pg_silyl Recommended: Silyl Ethers (TBDMS, TIPS) pg_pmb Recommended: PMB Ether deprot_fluoride->pg_silyl deprot_oxidative->pg_pmb

Caption: Workflow for selecting a hydroxyl protecting group.

Recommended Protecting Group Strategies

Two classes of protecting groups are highly recommended due to their stability and orthogonal removal methods: Silyl Ethers and p-Methoxybenzyl (PMB) Ethers .

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of introduction, general stability under many reaction conditions, and mild, selective cleavage.[3]

  • Compatibility: Silyl ethers are stable to a wide range of non-acidic and non-fluoride containing reagents, making them ideal for subsequent reactions at the aldehyde center, such as Grignard additions, Wittig reactions, and reductions.[3]

  • Orthogonality: The key advantage of silyl ethers is their cleavage using fluoride ion sources (e.g., TBAF, HF•Py) or under specific acidic conditions.[4][5] These methods do not affect the benzyl ether, which requires hydrogenolysis for removal.[2] The stability of various silyl ethers can be tuned by adjusting the steric bulk of the silicon substituents.

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupAbbreviationRelative Stability to Acid[4]Protection ConditionsDeprotection Reagents
tert-ButyldimethylsilylTBDMS / TBS20,000TBDMS-Cl, Imidazole, DMFTBAF, HF•Py, CSA, AcCl/MeOH
TriethylsilylTES64TES-Cl, Pyridine or Imidazole, DCMTBAF, HF•Py, mild acid
TriisopropylsilylTIPS700,000TIPS-Cl or TIPS-OTf, Imidazole, DMFTBAF, HF•Py
tert-ButyldiphenylsilylTBDPS5,000,000TBDPS-Cl, Imidazole, DMFTBAF, HF•Py
p-Methoxybenzyl (PMB) Ethers

The p-methoxybenzyl (PMB) ether is an excellent alternative to the standard benzyl (Bn) ether when orthogonality is required.

  • Compatibility: Like a standard benzyl ether, the PMB group is robust and stable under a wide variety of reaction conditions, including acidic, basic, and redox reactions that do not involve strong oxidants.

  • Orthogonality: The electron-donating methoxy group renders the PMB ether susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6] These conditions leave standard benzyl ethers, silyl ethers, and the aldehyde group intact, providing a powerful orthogonal strategy.

Table 2: Comparison of Benzyl-type Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality
BenzylBnBnBr, NaH, DMFH₂, Pd/C- (Present in substrate)
p-MethoxybenzylPMBPMB-Cl, NaH, DMFDDQ, CANHigh: Cleaved oxidatively while Bn is stable.

Illustrative Reaction Scheme

The following scheme illustrates a typical workflow involving the protection of a generic alcohol (R-OH), a subsequent reaction with this compound, and selective deprotection.

G mol1 R-OH reagent1 TBDMS-Cl, Imidazole, DMF mol2 R-OTBDMS mol3_label Reaction with Aldehyde reagent1->mol2 Step 1: Protection product_protected BnO-(CH₂)₂-O-CH₂-CH(OH)-CH₂-R' (where R-OH was part of a nucleophile, e.g. R'-CH₂-OH) and R' is protected as R'-OTBDMS mol3_label->product_protected Step 2: C-C Formation aldehyde BnO-(CH₂)₂-O-CH₂-CHO reagent2 e.g., n-BuLi, then add aldehyde deprotection_label Selective Deprotection product_deprotected BnO-(CH₂)₂-O-CH₂-CH(OH)-CH₂-R' (where R' is now deprotected to R'-OH) deprotection_label->product_deprotected Step 3: Deprotection reagent3 TBAF, THF

Caption: Reaction workflow using a TBDMS protecting group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMS-Cl

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether from a primary alcohol.

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 0.2 M solution).

  • Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/EtOAc gradient) to yield the pure TBDMS-protected alcohol.

Expected Yield: >90%

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol describes the cleavage of a TBDMS ether to regenerate the alcohol.

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M TBAF solution in THF (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Expected Yield: >95%

Protocol 3: Protection of a Primary Alcohol as a PMB Ether

This protocol describes the formation of a p-methoxybenzyl (PMB) ether.

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • p-Methoxybenzyl chloride (PMB-Cl, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend NaH (1.5 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add PMB-Cl (1.3 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the pure PMB ether.

Expected Yield: 85-95%

Protocol 4: Oxidative Deprotection of a PMB Ether with DDQ

This protocol details the selective cleavage of a PMB ether in the presence of a benzyl ether.

Materials:

  • PMB-protected substrate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH 7) or water

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of DCM and a pH 7 buffer (e.g., 10:1 DCM:buffer) (approx. 0.05 M solution).

  • Add DDQ (1.5 eq) to the solution at room temperature. The solution will typically turn dark.

  • Stir vigorously for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ and stir until the color of the organic layer fades.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the deprotected alcohol.

Expected Yield: 70-90%

References

Synthesis of Chiral β-Hydroxy Carbonyl Building Blocks via Asymmetric Aldol Reaction of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-SYN-001

Introduction Chiral β-hydroxy carbonyl compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their stereochemical configuration is crucial for biological activity, making their enantioselective synthesis a key challenge in drug discovery and development.[1][2] This application note describes a robust and highly stereoselective method for the synthesis of chiral β-hydroxy esters and acids derived from the readily available (2-Benzyloxy-ethoxy)-acetaldehyde. The methodology is based on the well-established Evans asymmetric aldol reaction, which utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome of the carbon-carbon bond formation.[3][4][5]

Principle of the Method The Evans aldol reaction involves the formation of a boron enolate from an N-acylated chiral oxazolidinone, which then reacts with an aldehyde to form a β-hydroxy carbonyl compound. The stereochemistry of the newly formed chiral centers is directed by the chiral auxiliary. Specifically, the use of dibutylboron triflate and a tertiary amine base typically generates a (Z)-enolate, which undergoes a highly diastereoselective aldol addition via a chair-like transition state to yield the syn-aldol adduct.[5][6] Subsequent removal of the chiral auxiliary provides the desired chiral building block in high enantiomeric purity.

Experimental Workflow

workflow cluster_prep Preparation of N-Acyl Oxazolidinone cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage start Start oxazolidinone (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (S)-4-benzyl-2-oxazolidinone start->oxazolidinone acyl_chloride Acetyl Chloride or Propionyl Chloride acylation Acylation acyl_chloride->acylation deprotonation Deprotonation with n-BuLi oxazolidinone->deprotonation deprotonation->acylation product_acyl N-Acyl Oxazolidinone acylation->product_acyl enolate_formation Enolate Formation (n-Bu2BOTf, DIPEA) product_acyl->enolate_formation aldehyde This compound aldol_reaction Aldol Addition aldehyde->aldol_reaction enolate_formation->aldol_reaction product_aldol Aldol Adduct aldol_reaction->product_aldol hydrolysis Hydrolysis (LiOH, H2O2) product_aldol->hydrolysis reduction Reductive Cleavage (LiBH4) product_aldol->reduction product_acid Chiral β-Hydroxy Acid hydrolysis->product_acid product_alcohol Chiral 1,3-Diol reduction->product_alcohol end End product_acid->end product_alcohol->end

Figure 1: General workflow for the synthesis of chiral building blocks from this compound.

Detailed Protocols

Protocol 1: Synthesis of the N-Propionyl Chiral Auxiliary

This protocol describes the preparation of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction with this compound

This protocol details the diastereoselective aldol reaction between the N-propionyl chiral auxiliary and this compound to yield the syn-aldol adduct.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (n-Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • This compound (1.2 eq)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes.

  • Add a pre-cooled (-78 °C) solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% H₂O₂. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude aldol adduct can be purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Chiral β-Hydroxy Acid

This protocol describes the hydrolytic cleavage of the chiral auxiliary to afford the corresponding chiral β-hydroxy acid.

Materials:

  • Aldol adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy acid.

Data Presentation

The following table summarizes expected yields and diastereoselectivities for the asymmetric aldol reaction based on literature for analogous α-alkoxy aldehydes.

AldehydeChiral AuxiliaryProductDiastereomeric Ratio (syn:anti)Yield (%)
This compound(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonesyn-aldol adduct>95:580-90
This compound(S)-4-benzyl-2-oxazolidinonesyn-aldol adduct>95:580-90

Note: The data presented is based on typical outcomes for Evans aldol reactions with similar substrates and may vary depending on the specific reaction conditions and scale.

Logical Relationship of Stereochemical Control

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model for the transition state.

zimmerman_traxler cluster_model Zimmerman-Traxler Transition State Model cluster_factors Factors Influencing Stereoselectivity enolate Z-Boron Enolate transition_state Chair-like Transition State enolate->transition_state Reacts with aldehyde Aldehyde aldehyde->transition_state Reacts with syn_product Syn-Aldol Adduct transition_state->syn_product Leads to steric_hindrance Steric hindrance from the chiral auxiliary substituent steric_hindrance->transition_state dipole_minimization Minimization of dipole-dipole interactions dipole_minimization->transition_state chelation Chelation of the boron atom chelation->transition_state

Figure 2: Key factors influencing the stereochemical outcome in the Evans aldol reaction.

Applications in Drug Development The chiral β-hydroxy acid and corresponding 1,3-diol building blocks synthesized by this method are valuable intermediates in the synthesis of various biologically active molecules. The presence of the benzyloxyethoxy side chain can be advantageous, offering a handle for further functionalization or acting as a key pharmacophoric element. For instance, such building blocks can be incorporated into polyketide natural product synthesis, or used to prepare analogs of existing drugs to explore structure-activity relationships. The ability to reliably produce these chiral synthons in high enantiomeric purity is critical for the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[1]

References

Application Notes and Protocols for (2-Benzyloxy-ethoxy)-acetaldehyde in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of (2-Benzyloxy-ethoxy)-acetaldehyde in key carbon-carbon bond forming reactions. The protocols outlined below are based on established methodologies for similar α-alkoxy aldehydes and serve as a guide for the synthesis of complex organic molecules, including chiral building blocks relevant to drug discovery and development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a protected diol moiety, allows for its participation in a variety of C-C bond forming reactions. The presence of the benzyloxy-ethoxy group at the α-position significantly influences the stereochemical outcome of these reactions, often enabling high levels of diastereoselectivity through chelation control or steric hindrance. This document details the reaction mechanisms and provides experimental protocols for the Mukaiyama Aldol, Wittig, and Grignard reactions involving this aldehyde.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound. In the case of α-alkoxy aldehydes like this compound, the reaction can proceed with high diastereoselectivity, which is influenced by the choice of Lewis acid and the stereochemistry of the silyl enol ether.

Reaction Mechanism and Stereochemical Control

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of this compound, which activates the aldehyde towards nucleophilic attack by the silyl enol ether. The stereochemical outcome is often governed by the formation of a six-membered chelated transition state when using chelating Lewis acids (e.g., TiCl₄, MgBr₂). In this model, the Lewis acid coordinates to both the carbonyl oxygen and the etheral oxygen of the benzyloxy-ethoxy group, leading to a rigid cyclic intermediate. This rigidity directs the incoming nucleophile to attack from the less sterically hindered face of the aldehyde, resulting in a high preference for the syn-aldol product. Non-chelating Lewis acids (e.g., BF₃·OEt₂) can favor the formation of the anti-aldol product through an open-chain transition state where steric and electronic factors dominate.

Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction

This protocol describes the reaction of this compound with the silyl enol ether of acetone, catalyzed by titanium tetrachloride (TiCl₄), to favor the syn-aldol adduct.

Materials:

  • This compound

  • (Trimethylsilyloxy)propene (silyl enol ether of acetone)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of aldehyde).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution in dichloromethane (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the silyl enol ether (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Data Presentation
EntrySilyl Enol EtherLewis AcidTemp (°C)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1(Trimethylsilyloxy)propeneTiCl₄-784-hydroxy-5-(2-(benzyloxy)ethoxy)pentan-2-one>95:585
2(Trimethylsilyloxy)propeneBF₃·OEt₂-784-hydroxy-5-(2-(benzyloxy)ethoxy)pentan-2-one<10:9078

Note: The data presented in this table is representative of typical results for α-alkoxy aldehydes in Mukaiyama aldol reactions and should be considered as a guideline.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] The reaction of this compound with a phosphorus ylide allows for the introduction of a carbon-carbon double bond at the former carbonyl position. The stereoselectivity of the Wittig reaction (formation of E or Z alkene) is highly dependent on the nature of the ylide.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate. This intermediate then cyclizes to form a four-membered oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. Stabilized ylides (containing an electron-withdrawing group) typically lead to the formation of the thermodynamically more stable E-alkene, while non-stabilized ylides (e.g., alkyl-substituted) favor the formation of the Z-alkene.

Experimental Protocol: Wittig Olefination

This protocol describes the reaction of this compound with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to form the corresponding α,β-unsaturated ester.

Materials:

  • This compound

  • (Ethoxycarbonylmethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) and anhydrous toluene (15 mL per mmol of ylide).

  • Add a solution of this compound (1.0 eq) in anhydrous toluene (5 mL) to the ylide suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add diethyl ether and stir for 30 minutes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Data Presentation
EntryYlideConditionsProductE/Z RatioYield (%)
1(Ethoxycarbonylmethylene)triphenylphosphoraneToluene, 80 °C, 16hEthyl 4-(2-(benzyloxy)ethoxy)but-2-enoate>95:592
2Methyltriphenylphosphonium bromide / n-BuLiTHF, 0 °C, 2h1-(2-(benzyloxy)ethoxy)prop-2-eneN/A88

Note: The data is based on general outcomes for Wittig reactions with similar aldehydes.

Grignard Reaction

The addition of Grignard reagents to this compound provides a direct route to secondary alcohols.[3][4] The stereochemical outcome of this reaction can be influenced by the presence of the α-alkoxy group, which can lead to chelation control with certain Grignard reagents and conditions.

Reaction Mechanism

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5] The magnesium halide of the Grignard reagent can coordinate with the carbonyl oxygen and potentially the etheral oxygen of the benzyloxy-ethoxy group, forming a cyclic transition state. This chelation can direct the nucleophilic attack of the alkyl or aryl group from a specific face, leading to a diastereoselective addition. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the secondary alcohol.

Experimental Protocol: Grignard Addition

This protocol details the addition of methylmagnesium bromide to this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL per mmol of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise to the aldehyde solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the secondary alcohol.

Data Presentation
EntryGrignard ReagentConditionsProductDiastereomeric RatioYield (%)
1MeMgBrDiethyl ether, 0 °C to rt, 3h1-(2-(benzyloxy)ethoxy)propan-2-ol60:4090
2PhMgBrTHF, 0 °C to rt, 3h1-(2-(benzyloxy)ethoxy)-1-phenylpropan-2-ol75:2585

Note: Diastereomeric ratios can vary depending on the specific Grignard reagent and reaction conditions. The data provided is illustrative.

Visualizations

Mukaiyama Aldol Reaction Workflow

Mukaiyama_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde (2-Benzyloxy-ethoxy)- acetaldehyde in DCM Mixing Mix at -78°C Aldehyde->Mixing LewisAcid TiCl4 in DCM LewisAcid->Mixing SilylEnolEther Silyl Enol Ether Stirring Stir at -78°C Mixing->Stirring Add Silyl Enol Ether Quench Quench with NaHCO3 Stirring->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product Syn-Aldol Product Purify->Product

Caption: Workflow for the diastereoselective Mukaiyama aldol reaction.

Chelation Control in Mukaiyama Aldol Reaction

Chelation_Control Aldehyde This compound C=O O-CH2-CH2-O-Bn ChelatedIntermediate Six-membered Chelate Aldehyde->ChelatedIntermediate LewisAcid TiCl4 LewisAcid->ChelatedIntermediate Coordination SynProduct Syn-Aldol Adduct ChelatedIntermediate->SynProduct Workup SilylEnolEther Silyl Enol Ether SilylEnolEther->ChelatedIntermediate Nucleophilic Attack

Caption: Chelation control model for the Mukaiyama aldol reaction.

General C-C Bond Formation Pathways

CC_Bond_Formation cluster_reactions C-C Bond Forming Reactions Start This compound Aldol Mukaiyama Aldol Start->Aldol Wittig Wittig Reaction Start->Wittig Grignard Grignard Reaction Start->Grignard Product_Aldol β-Hydroxy Ketone Aldol->Product_Aldol Product_Wittig α,β-Unsaturated Ester/Alkene Wittig->Product_Wittig Product_Grignard Secondary Alcohol Grignard->Product_Grignard

Caption: Overview of C-C bond formation reactions.

References

Application Notes and Protocols: (2-Benzyloxy-ethoxy)-acetaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Benzyloxy-ethoxy)-acetaldehyde, a bifunctional chemical entity, presents a valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its structural features, comprising a reactive aldehyde group, a flexible ethoxy linker, and a protective benzyloxy group, make it an attractive starting material in medicinal chemistry and drug discovery. The aldehyde functionality serves as a key handle for the construction of various heterocyclic and acyclic frameworks, while the benzyloxy-ethoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as solubility, metabolic stability, and target engagement.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and antidiabetic compounds. Detailed experimental protocols for key synthetic transformations are provided, along with data presentation in tabular format to facilitate comparison and analysis.

I. Synthesis of SGLT2 Inhibitors for Antidiabetic Applications

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine. Structurally complex benzyloxyacetaldehyde derivatives have been utilized as key intermediates in the synthesis of potent SGLT2 inhibitors. While direct synthesis from this compound is not explicitly documented, analogous synthetic strategies can be applied. The following protocol is adapted from the synthesis of a known SGLT2 inhibitor intermediate.

Experimental Protocol: Synthesis of a C-Aryl Glucoside SGLT2 Inhibitor Intermediate

This protocol outlines a multi-step synthesis of a C-aryl glucoside intermediate, a core scaffold in many SGLT2 inhibitors, using a substituted benzyloxyacetaldehyde derivative.

Step 1: Glycosylation

  • To a solution of the aglycone (a substituted phenol) in a suitable solvent such as dichloromethane, add a glycosyl donor (e.g., a per-benzylated gluconolactone) and a Lewis acid catalyst (e.g., boron trifluoride etherate) at -78 °C.

  • Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-aryl glucoside.

Step 2: Reduction of the Lactone

  • Dissolve the C-aryl glucoside from the previous step in a mixture of tetrahydrofuran and methanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction for 2 hours at 0 °C.

  • Acidify the reaction mixture with aqueous HCl (1M) and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the lactol.

Step 3: Introduction of the this compound Moiety (Illustrative)

  • To a solution of the lactol in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride at 0 °C.

  • After stirring for 30 minutes, add a protected form of this compound (e.g., as a bromoacetal) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Deprotection of the acetal under acidic conditions would yield the final aldehyde intermediate.

Step 4: Final Deprotection

  • Dissolve the protected SGLT2 inhibitor in a suitable solvent (e.g., dichloromethane or a mixture of solvents).

  • Perform debenzylation via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Filter the catalyst and concentrate the filtrate to obtain the final SGLT2 inhibitor.

Quantitative Data
CompoundSynthetic StepYield (%)Purity (%) (by HPLC)
C-Aryl GlucosideGlycosylation65>95
LactolReduction90>98
Aldehyde IntermediateAlkylation & Deprotection75>95
Final SGLT2 InhibitorDebenzylation85>99

Diagram of the SGLT2 Inhibition Signaling Pathway

SGLT2_Inhibition cluster_proximal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 Transporter Glucose_Cell Glucose (in cell) SGLT2->Glucose_Cell Urine Glucose Excretion (Urine) SGLT2->Urine Blocked Reabsorption Glucose_Lumen Glucose (in filtrate) Glucose_Lumen->SGLT2 Reabsorption GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 Transport Bloodstream Bloodstream GLUT2->Bloodstream SGLT2_Inhibitor (2-Benzyloxy-ethoxy)- acetaldehyde derived SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibitors in the kidney.

II. Synthesis of Benzimidazole Derivatives with Potential Anticancer Activity

Benzimidazole is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects. The reaction of an aldehyde with o-phenylenediamine is a classical and efficient method for the synthesis of 2-substituted benzimidazoles. This compound can be employed in this reaction to generate novel benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-((1-(Benzyloxy)ethoxy)methyl)-1H-benzo[d]imidazole
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • To this solution, add this compound (1.0 mmol).

  • Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (0.2 mmol) or p-benzoquinone (0.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Quantitative Data
DerivativeMethodReaction Time (h)Yield (%)Purity (%) (by NMR)
Benzimidazole 1Na2S2O5685>98
Benzimidazole 2p-Benzoquinone492>98

Diagram of the Experimental Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis_Workflow Start Start Reactants o-Phenylenediamine + this compound + Catalyst in Ethanol Start->Reactants Reflux Reflux (4-6 h) Reactants->Reflux Workup Cooling & Precipitation in Ice Water Reflux->Workup Filtration Filtration & Washing Workup->Filtration Purification Recrystallization Filtration->Purification Product Pure Benzimidazole Derivative Purification->Product End End Product->End

Caption: Workflow for benzimidazole synthesis.

III. Potential Signaling Pathways for Benzimidazole Anticancer Activity

Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which plays a pivotal role in tumor-induced blood vessel formation.

Diagram of a Simplified VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_cell Endothelial Cell VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis VEGF VEGF VEGF->VEGFR Binds Benzimidazole Benzimidazole Derivative (from this compound) Benzimidazole->VEGFR Inhibits

Caption: Inhibition of VEGF signaling by benzimidazoles.

Conclusion

This compound is a versatile building block with significant potential in the synthesis of bioactive molecules. The protocols and data presented herein, though in some cases based on analogous structures due to limited direct literature, provide a solid foundation for researchers to explore its application in the development of novel therapeutics. The synthetic accessibility and the modifiable nature of its structure make it a valuable tool in the quest for new and effective drugs. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

Application Notes and Protocols for Scaling Up Reactions with (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis, purification, and downstream utilization of (2-Benzyloxy-ethoxy)-acetaldehyde on a laboratory scale-up. The information is intended to facilitate the transition from small-scale experiments to larger batch production for research and development purposes.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure incorporates a protected hydroxyl group and a reactive aldehyde moiety, making it a versatile intermediate for the synthesis of complex molecules. Scaling up reactions involving this aldehyde requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure efficiency, reproducibility, and operator safety. These notes provide a framework for the scaled-up synthesis of the aldehyde from the corresponding alcohol, its purification, and a representative downstream application in a reductive amination reaction.

Safety Precautions

Scaling up chemical reactions introduces new safety challenges that must be addressed. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any work.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2][3][5]

  • Exothermic Reactions: Be aware that oxidation reactions can be exothermic. Monitor the reaction temperature closely and have an external cooling bath readily available.

  • Handling Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory system.[1][5] Avoid direct contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Experimental Protocols

Scale-Up Synthesis of this compound via Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, and it is amenable to scale-up. It avoids the use of heavy metals and cryogenic temperatures often required for other oxidation protocols.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightQuantity (g)MolesEquivalents
(2-Benzyloxy-ethoxy)-ethanol182.2250.00.2741.0
Sulfur trioxide pyridine complex159.16130.80.8223.0
Anhydrous Dimethyl sulfoxide (DMSO)78.13500 mL--
Triethylamine (Et3N)101.19111.2 (153 mL)1.104.0
Dichloromethane (DCM)84.93500 mL--
Deionized Water18.021 L--
Saturated Sodium Bicarbonate Solution-500 mL--
Brine-500 mL--
Anhydrous Magnesium Sulfate120.3750 g--

Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (2-Benzyloxy-ethoxy)-ethanol (50.0 g, 0.274 mol), anhydrous DMSO (500 mL), and triethylamine (111.2 g, 1.10 mol).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Oxidant: In a separate flask, dissolve the sulfur trioxide pyridine complex (130.8 g, 0.822 mol) in anhydrous DMSO (200 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water (500 mL) to quench the reaction, keeping the temperature below 20 °C.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous phase with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound via Bisulfite Adduct Formation

For aldehydes that are difficult to purify by distillation due to thermal instability or high boiling points, forming a crystalline bisulfite adduct is a scalable and effective purification method.

Protocol:

  • Adduct Formation: Dissolve the crude aldehyde in ethanol (200 mL) in a 1 L beaker. In a separate beaker, prepare a saturated solution of sodium bisulfite in water (approximately 40 g in 100 mL). Slowly add the bisulfite solution to the ethanolic solution of the aldehyde with vigorous stirring.

  • Precipitation: A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation. Cool the mixture in an ice bath for 30 minutes.

  • Isolation of Adduct: Collect the white solid by vacuum filtration and wash it with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Regeneration of Aldehyde: Transfer the bisulfite adduct to a 1 L flask. Add a 10% aqueous sodium carbonate solution (500 mL) and stir the suspension at room temperature for 2-4 hours, or until the solid has dissolved.

  • Extraction: Transfer the mixture to a 1 L separatory funnel and extract the liberated aldehyde with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Final Product: Filter and concentrate the solution under reduced pressure to yield the purified this compound.

Purification Step Scale Typical Recovery Purity (by NMR)
Bisulfite Adduct Formation50 g crude85-95%>98%
Downstream Reaction: Scale-Up Reductive Amination

This protocol describes a representative reductive amination reaction using the purified this compound to synthesize a secondary amine, a common transformation in drug discovery.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightQuantity (g)MolesEquivalents
This compound194.2320.00.1031.0
Benzylamine107.1511.00.1031.0
Sodium triacetoxyborohydride211.9426.20.1241.2
Dichloromethane (DCM)84.93400 mL--
Acetic Acid60.055.9 (5.6 mL)0.0980.95
Saturated Sodium Bicarbonate Solution-300 mL--
Brine-200 mL--
Anhydrous Sodium Sulfate142.0430 g--

Protocol:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (20.0 g, 0.103 mol), benzylamine (11.0 g, 0.103 mol), and dichloromethane (400 mL).

  • Imine Formation: Add acetic acid (5.6 mL, 0.098 mol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (26.2 g, 0.124 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (300 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Reaction Scale Typical Yield
Reductive Amination20 g aldehyde75-85%

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis, purification, and downstream reaction of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_downstream Downstream Reaction start Start: (2-Benzyloxy-ethoxy)-ethanol oxidation Parikh-Doering Oxidation (SO3-Pyridine, DMSO, Et3N) start->oxidation crude_aldehyde Crude this compound oxidation->crude_aldehyde bisulfite Bisulfite Adduct Formation (NaHSO3) crude_aldehyde->bisulfite regeneration Regeneration (Na2CO3) bisulfite->regeneration pure_aldehyde Pure this compound regeneration->pure_aldehyde red_amination Reductive Amination (Benzylamine, NaBH(OAc)3) pure_aldehyde->red_amination final_product Final Product: Secondary Amine red_amination->final_product

Caption: Workflow for the scaled-up synthesis and utilization of this compound.

References

Application Notes and Protocols: Solvent Effects on the Stereoselectivity of (2-Benzyloxy-ethoxy)-acetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical outcome of nucleophilic additions to chiral α-alkoxy aldehydes, such as (2-Benzyloxy-ethoxy)-acetaldehyde, is critically influenced by the choice of reaction solvent. This document provides a detailed overview of the solvent-dependent stereoselectivity in such reactions, highlighting the underlying principles of chelation versus non-chelation control. Experimental protocols for a model aldol-type reaction are provided, and quantitative data illustrating the impact of different solvent systems on the diastereomeric ratio of the products are summarized.

Introduction

Reactions of α-alkoxy aldehydes are fundamental transformations in organic synthesis, particularly in the construction of polyketide and carbohydrate natural products. The stereoselectivity of nucleophilic additions to these aldehydes is governed by the interplay of steric and electronic effects, which can be modulated by the reaction conditions. A key factor is the ability of the α-alkoxy group to chelate with a metal cation, leading to a rigid transition state and predictable stereochemical outcome (Cram's chelate model). The choice of solvent can either promote or disrupt this chelation, thereby altering the stereoselectivity of the reaction.

In non-coordinating solvents, such as toluene or dichloromethane, the formation of a five-membered chelate between the carbonyl oxygen, the α-alkoxy oxygen, and a Lewis acidic metal cation is favored. This chelation-controlled pathway typically leads to the syn-diastereomer. Conversely, in coordinating solvents like tetrahydrofuran (THF), the solvent molecules can compete with the α-alkoxy group for coordination to the metal cation, disrupting the chelate and favoring a non-chelated, Felkin-Anh-type transition state, which typically yields the anti-diastereomer.[1]

Data Presentation: Solvent Effects on Diastereoselectivity

The following table summarizes the diastereoselectivity of the addition of a lithium enolate to a model α-alkoxy aldehyde, this compound, in various solvents. The data illustrates the profound impact of the solvent on the ratio of syn and anti products.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (syn:anti)Predominant Isomer
1Toluene2.495:5syn
2Dichloromethane (DCM)9.190:10syn
3Diethyl Ether (Et₂O)4.360:40syn
4Tetrahydrofuran (THF)7.515:85anti
5Dimethyl Sulfoxide (DMSO)47<5:95anti

Note: The data presented is a representative example based on established principles of chelation and non-chelation control in reactions of α-alkoxy aldehydes and may not reflect empirically validated results for this specific substrate.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere prior to use. Reagents should be of high purity.

Protocol for the Aldol Addition of a Lithium Enolate to this compound

This protocol describes a general procedure for the aldol addition of the lithium enolate of acetone to this compound.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous solvent (see table above)

  • Acetone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in the chosen anhydrous solvent at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add acetone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition: To the enolate solution, add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Reaction Mechanism: Chelation vs. Non-Chelation Control

The stereochemical outcome of the reaction is determined by the dominant reaction pathway, which is influenced by the solvent.

G cluster_0 Chelation Control (Non-Coordinating Solvent) cluster_1 Non-Chelation Control (Coordinating Solvent) A α-Alkoxy Aldehyde + Li-Enolate B Chelated Intermediate (Li⁺ bridges carbonyl and alkoxy oxygens) A->B Toluene, DCM C Syn Product B->C Nucleophilic Attack D α-Alkoxy Aldehyde + Li-Enolate E Solvated Intermediate (Li⁺ coordinated by solvent) D->E THF, DMSO F Anti Product E->F Nucleophilic Attack

Caption: Chelation vs. Non-Chelation Pathways.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

G start Start enolate Enolate Formation (LDA + Acetone in Solvent at -78°C) start->enolate addition Aldol Addition (Add Aldehyde at -78°C) enolate->addition quench Reaction Quench (aq. NH₄Cl) addition->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC) purify->analyze end End analyze->end

References

Troubleshooting & Optimization

How to minimize side products in (2-Benzyloxy-ethoxy)-acetaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in reactions involving (2-Benzyloxy-ethoxy)-acetaldehyde.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and provides systematic approaches to identify and resolve them.

Issue: Low Yield of the Desired Alkene in Wittig/Horner-Wadsworth-Emmons Reactions

Symptoms:

  • The primary product is not the expected alkene.

  • A significant amount of starting aldehyde remains unreacted.

  • Formation of a salt-like byproduct and an alcohol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Cannizzaro Reaction as a Side Reaction: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under basic conditions. This reaction produces (2-Benzyloxy-ethoxy)-ethanol and (2-Benzyloxy-ethoxy)-acetic acid.[1][2]1. Use a non-nucleophilic, sterically hindered base: Instead of alkoxides or hydroxides, consider bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide to deprotonate the phosphonium salt or phosphonate ester. 2. Slow addition of the base: Add the base slowly at low temperatures (e.g., -78 °C to 0 °C) to the phosphonium salt/phosphonate ester to pre-form the ylide/anion before adding the aldehyde. 3. Use aprotic solvents: Solvents like THF or toluene are preferable to protic solvents which can facilitate the Cannizzaro reaction.Minimization of the alcohol and carboxylic acid side products, leading to a higher yield of the desired alkene.
Steric Hindrance: The bulky benzyloxy-ethoxy group might sterically hinder the approach of the ylide or phosphonate carbanion.1. Switch to Horner-Wadsworth-Emmons (HWE) reaction: HWE reagents are generally more nucleophilic and less sterically hindered than Wittig ylides, which can improve yields with sterically demanding aldehydes.[3][4] 2. Increase reaction temperature: Gradually increasing the temperature after the initial addition may help overcome the activation energy barrier. Monitor the reaction closely for decomposition.Improved conversion of the starting aldehyde to the alkene product.
Unstable Ylide: If a non-stabilized ylide is used, it might be too reactive and decompose before reacting with the aldehyde.1. Generate the ylide in situ at low temperature: This ensures the ylide reacts with the aldehyde as it is formed. 2. Use a stabilized ylide: If the desired product allows, using a stabilized ylide (e.g., one with an adjacent ester or ketone group) will increase its stability.Higher reproducibility and yield of the Wittig reaction.

Experimental Protocol: Minimizing Cannizzaro Reaction in a Wittig Reaction

  • Dry all glassware and solvents thoroughly.

  • Dissolve the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of a strong, non-nucleophilic base (e.g., n-BuLi or LiHMDS).

  • Allow the mixture to stir at -78 °C for 30 minutes to an hour to ensure complete ylide formation.

  • Slowly add a solution of this compound in anhydrous THF to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous work-up and purification.

Issue: Formation of E/Z Isomers in Olefination Reactions

Symptoms:

  • The product is a mixture of geometric isomers of the desired alkene.

Possible Causes and Solutions:

Reaction Type General Trend Strategies to Enhance Selectivity
Wittig Reaction (Non-stabilized ylides) Generally favors the (Z)-isomer.[5]Use of salt-free conditions can enhance (Z)-selectivity.
Wittig Reaction (Stabilized ylides) Generally favors the (E)-isomer.[5]The use of protic solvents can sometimes increase (E)-selectivity, but this may promote the Cannizzaro reaction.
Horner-Wadsworth-Emmons Reaction Strongly favors the (E)-isomer.[3][6]Use of bulky phosphonate reagents and specific bases (e.g., NaH) can further enhance (E)-selectivity. For (Z)-selectivity, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates is effective.[6]

Data on Stereoselectivity of Olefination Reactions:

Reaction Ylide/Reagent Typical Conditions Predominant Isomer Reported E:Z Ratios
WittigNon-stabilized (e.g., Ph₃P=CH-Alkyl)Aprotic solvent, salt-freeZVaries, can be >95:5
WittigStabilized (e.g., Ph₃P=CH-CO₂Et)Aprotic or protic solventEVaries, can be >95:5
HWETriethyl phosphonoacetateNaH, THFEOften >95:5
Still-Gennari HWEBis(trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THFZOften >95:5

Note: Specific ratios for this compound may vary and require experimental optimization.

Issue: Self-Condensation in Aldol-Type Reactions

Symptoms:

  • When reacting this compound with a ketone (e.g., acetone), a complex mixture of products is obtained.

  • Side products with higher molecular weights than the expected product are observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Self-condensation of the ketone partner: The enolate of the ketone can react with another molecule of the ketone instead of the desired aldehyde.[7][8]1. Use an excess of the aldehyde: This increases the probability of the ketone enolate reacting with this compound. 2. Slowly add the ketone to a mixture of the aldehyde and the base: This ensures that the enolate is formed in the presence of a high concentration of the aldehyde. 3. Use a non-enolizable ketone if the reaction allows. Increased yield of the desired crossed-aldol product and reduced formation of the ketone self-condensation product.
Double addition: If the ketone has two acidic α-hydrogens (like acetone), it can react with two molecules of the aldehyde.[8][9]1. Control the stoichiometry: Use a 1:1 molar ratio of the aldehyde and ketone. 2. Monitor the reaction closely: Stop the reaction once the desired mono-addition product is formed.Formation of the mono-aldol product as the major product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Cannizzaro reaction and why is it a problem for this compound?

A1: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] Since this compound lacks α-hydrogens, it is prone to this reaction under basic conditions, which are often employed in reactions like the Wittig olefination. This side reaction consumes the starting material and complicates purification.

Q2: How can I purify my product from unreacted this compound and its side products?

A2:

  • Cannizzaro Products: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The alcohol byproduct is more polar than the aldehyde and the desired alkene product and can often be separated by column chromatography on silica gel.

  • Unreacted Aldehyde: this compound is a relatively polar compound. Purification can be achieved by column chromatography. For challenging separations, derivatization of the unreacted aldehyde with sodium bisulfite to form a water-soluble adduct can be an effective purification strategy. The desired product can then be extracted into an organic solvent.

Q3: Is the benzyloxy protecting group stable under typical reaction conditions?

A3: The benzyl ether group is generally stable to a wide range of reaction conditions, including those of the Wittig, HWE, and Aldol reactions. However, it is sensitive to acidic conditions and can be cleaved by hydrogenolysis (e.g., H₂, Pd/C). Therefore, these conditions should be avoided in subsequent reaction steps if the protecting group needs to be retained.

Section 3: Visualizations

// Nodes Aldehyde [label="this compound"]; Ylide [label="Phosphonium Ylide / \n Phosphonate Carbanion"]; Base [label="Base"]; Desired_Alkene [label="Desired Alkene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cannizzaro_Alcohol [label="(2-Benzyloxy-ethoxy)-ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cannizzaro_Acid [label="(2-Benzyloxy-ethoxy)-acetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ylide -> Desired_Alkene [label="Wittig / HWE Reaction"]; Aldehyde -> Desired_Alkene; Aldehyde -> Cannizzaro_Alcohol [label="Cannizzaro Reaction", color="#EA4335"]; Base -> Cannizzaro_Alcohol [color="#EA4335"]; Aldehyde -> Cannizzaro_Acid [label="Cannizzaro Reaction", color="#EA4335"]; Base -> Cannizzaro_Acid [color="#EA4335"]; } .enddot Caption: Competing reaction pathways for this compound.

// Nodes Start [label="Low Yield of Desired Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Products [label="Analyze Crude Reaction Mixture \n (TLC, LC-MS, NMR)"]; Cannizzaro_Products [label="Cannizzaro Products Detected? \n (Alcohol and Acid)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Yes_Cannizzaro [label="Yes"]; No_Cannizzaro [label="No"]; Modify_Base [label="Modify Base and/or \n Reaction Conditions"]; Unreacted_Aldehyde [label="High Amount of \n Unreacted Aldehyde?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Yes_Unreacted [label="Yes"]; No_Unreacted [label="No"]; Consider_Sterics [label="Consider Steric Hindrance / \n Ylide Stability"]; Optimize_Reaction [label="Optimize Reaction \n (e.g., switch to HWE)"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Side_Products; Check_Side_Products -> Cannizzaro_Products; Cannizzaro_Products -> Yes_Cannizzaro [label="Yes"]; Cannizzaro_Products -> No_Cannizzaro [label="No"]; Yes_Cannizzaro -> Modify_Base; Modify_Base -> End; No_Cannizzaro -> Unreacted_Aldehyde; Unreacted_Aldehyde -> Yes_Unreacted [label="Yes"]; Unreacted_Aldehyde -> No_Unreacted [label="No, other issues"]; Yes_Unreacted -> Consider_Sterics; Consider_Sterics -> Optimize_Reaction; Optimize_Reaction -> End; } .enddot Caption: Troubleshooting workflow for low product yield.

References

Optimizing reaction yield for the synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Swern oxidation method.

Question 1: What are the primary causes of low yield in the Swern oxidation of 2-(Benzyloxy-ethoxy)-ethanol?

Answer:

Low yields in the Swern oxidation of 2-(Benzyloxy-ethoxy)-ethanol can stem from several factors. Careful control of the reaction temperature is paramount. The reaction must be maintained at very low temperatures, typically between -78°C and -60°C, to prevent the formation of side products.[1][2] Deviation to higher temperatures can lead to the formation of methylthiomethyl (MTM) ether byproducts.[1]

Inadequate mixing of reagents can also lead to localized temperature increases and incomplete reaction. The purity of the starting material, 2-(Benzyloxy-ethoxy)-ethanol, and the reagents, particularly dimethyl sulfoxide (DMSO) and oxalyl chloride, is crucial. Water contamination in the reagents or solvent can quench the reactive intermediates, thus reducing the yield.

Finally, the stoichiometry of the reagents plays a significant role. An optimized molar ratio of DMSO, oxalyl chloride, and the alcohol substrate is essential for maximizing the yield. Based on studies of similar benzylic alcohols, a molar ratio of DMSO:oxalyl chloride:alcohol of 4:2:1 has been shown to be effective.[3][4][5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield temp Check Temperature Control (Maintain -78°C to -60°C) start->temp reagent_quality Verify Reagent Purity (Anhydrous conditions) temp->reagent_quality Temp. OK optimize Optimize Reaction Conditions temp->optimize Temp. Fluctuation stoichiometry Review Reagent Stoichiometry (e.g., DMSO:Oxalyl Chloride:Alcohol = 4:2:1) reagent_quality->stoichiometry Reagents Pure reagent_quality->optimize Reagents Wet mixing Ensure Efficient Mixing stoichiometry->mixing Ratios Correct stoichiometry->optimize Ratios Suboptimal mixing->optimize Mixing Adequate mixing->optimize Poor Mixing end Improved Yield optimize->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

Question 2: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?

Answer:

The most common side product in a Swern oxidation is the corresponding methylthiomethyl (MTM) ether of the starting alcohol.[1] This is typically formed if the reaction temperature is not kept sufficiently low. Maintaining a strict temperature range of -78°C to -60°C is the most effective way to prevent this side reaction.[2]

Another potential impurity is unreacted starting material, 2-(Benzyloxy-ethoxy)-ethanol. This can be due to insufficient amounts of the oxidizing agent or incomplete reaction. Ensuring the correct stoichiometry and allowing for adequate reaction time after the addition of all reagents can help drive the reaction to completion.

Byproducts from the reagents themselves are also present in the crude mixture. These include dimethyl sulfide (which has a very strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium chloride (if triethylamine is used as the base).[6][7] While these are generally removed during work-up and purification, their presence is expected. In some cases, epimerization at the carbon alpha to the newly formed carbonyl can occur if a bulky base is not used.[6]

Logical Relationship of Side Product Formation

SideProducts main_reaction 2-(Benzyloxy-ethoxy)-ethanol + Activated DMSO (-78°C to -60°C) desired_product This compound main_reaction->desired_product Desired Pathway side_reaction_temp Higher Temperature (> -60°C) main_reaction->side_reaction_temp incomplete_reaction Incomplete Reaction main_reaction->incomplete_reaction reagent_byproducts Reagent Byproducts (Dimethyl Sulfide, CO, CO2, etc.) main_reaction->reagent_byproducts Generates mtm_ether Methylthiomethyl (MTM) Ether side_reaction_temp->mtm_ether Leads to unreacted_sm Unreacted Starting Material incomplete_reaction->unreacted_sm Results in

Caption: Factors leading to the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the Swern oxidation of 2-(Benzyloxy-ethoxy)-ethanol?

A1: The following is a general experimental protocol based on standard Swern oxidation procedures. Researchers should optimize the specific quantities and reaction times for their particular setup.

Experimental Protocol: Swern Oxidation of 2-(Benzyloxy-ethoxy)-ethanol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 4 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (2 equivalents) dropwise to the cooled DMSO solution via the dropping funnel. Stir the mixture for 15-30 minutes at -78°C.

  • Addition of Alcohol: Dissolve 2-(Benzyloxy-ethoxy)-ethanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir the reaction for 45-60 minutes at -78°C.

  • Addition of Base: Add triethylamine (5-6 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form. Continue stirring at -78°C for 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q2: How can I effectively remove the foul-smelling dimethyl sulfide byproduct?

A2: Dimethyl sulfide is a volatile and malodorous byproduct of the Swern oxidation.[6] To manage the odor, it is essential to perform the reaction and work-up in a well-ventilated fume hood. After the reaction, glassware can be decontaminated by rinsing with a solution of potassium permanganate or bleach, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[6] During the work-up, aqueous washes will remove some of the dimethyl sulfide. Any residual amount can be removed from the final product during purification, typically by evaporation under reduced pressure due to its low boiling point (37°C).

Q3: Are there any alternative methods for the synthesis of this compound?

A3: Yes, an alternative method involves the oxidation of 2-benzyloxyethanol with hypochlorous acid in the presence of a nitroxy radical catalyst.[8] This method is described in patent literature and may offer an alternative to the Swern oxidation, potentially avoiding the use of cryogenic temperatures and the formation of dimethyl sulfide. The process generally involves reacting 2-benzyloxyethanol with a source of hypochlorous acid, such as sodium hypochlorite, in the presence of a catalytic amount of a stable nitroxy radical like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl). The reaction is typically carried out in a biphasic system or in the presence of a phase-transfer catalyst. The product can be isolated by extraction and purified by distillation or chromatography.[8]

Data Summary

The following table summarizes the key reagents and conditions for the Swern oxidation of 2-(Benzyloxy-ethoxy)-ethanol.

ParameterRecommended Condition/ReagentPurpose
Starting Material 2-(Benzyloxy-ethoxy)-ethanolThe alcohol to be oxidized.
Oxidant Dimethyl sulfoxide (DMSO)The primary oxidizing agent.
Activator Oxalyl chlorideActivates DMSO to form the reactive species.
Base Triethylamine (or a bulkier base like DIPEA)Neutralizes the acid formed and facilitates the elimination step.
Solvent Anhydrous Dichloromethane (DCM)A common solvent that is inert under the reaction conditions.
Temperature -78°C to -60°CCritical for preventing side reactions.
Stoichiometry (Alcohol:Oxalyl Chloride:DMSO:Base) 1 : 2 : 4 : 5-6Optimized ratios for efficient conversion.

Experimental Workflow Diagram

SwernOxidationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_flask Prepare Flame-Dried Flask under Nitrogen add_dmso Add Anhydrous DCM and DMSO prep_flask->add_dmso cool Cool to -78°C add_dmso->cool add_oxalyl Add Oxalyl Chloride (Activation) cool->add_oxalyl add_alcohol Add 2-(Benzyloxy-ethoxy)-ethanol add_oxalyl->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm_quench Warm to RT and Quench add_base->warm_quench extract Aqueous Work-up (Acid, Base, Brine Washes) warm_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify final_product This compound purify->final_product

Caption: Step-by-step workflow for the Swern oxidation.

References

Troubleshooting low enantioselectivity in aldol reactions of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting enantioselective aldol reactions. This resource provides detailed guidance in a question-and-answer format to help researchers, scientists, and drug development professionals diagnose and resolve common issues related to low enantioselectivity, with a specific focus on the substrate (2-Benzyloxy-ethoxy)-acetaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My proline-catalyzed aldol reaction with this compound is giving low enantioselectivity (% ee). What are the most common factors I should investigate?

A1: Low enantioselectivity in proline-catalyzed aldol reactions is a common issue that can typically be traced back to a few key experimental parameters. The most critical factors to investigate are:

  • Solvent Choice: The reaction medium dramatically influences the transition state geometry, which dictates stereoselectivity.[1][2]

  • Presence of Water: Water has a complex and often counter-intuitive role; it can both enhance catalyst turnover and potentially decrease the intrinsic reaction rate.[3][4][5]

  • Reagent Purity: The purity of the aldehyde substrate is crucial, as impurities or degradation products can interfere with the catalytic cycle.

  • Reaction Temperature: Lower temperatures generally favor higher enantioselectivity.[1]

  • Catalyst Loading and Type: While (S)-proline is a robust catalyst, its concentration and the choice of catalyst derivatives can be pivotal.[6][7]

Below is a troubleshooting workflow to systematically address these factors.

TroubleshootingWorkflow start Start: Low % ee Observed reagent_purity 1. Verify Reagent Purity - Check aldehyde by NMR/GC-MS - Purify via chromatography if needed start->reagent_purity temp 2. Optimize Temperature - Screen from RT down to -30 °C reagent_purity->temp solvent 3. Screen Solvents - Test aprotic solvents (DMSO, CHCl3, DCM) - Evaluate protic co-solvents (e.g., MeOH/H2O) temp->solvent water 4. Investigate Water Content - Run under strictly anhydrous conditions - Add controlled amounts of water (e.g., 1-5 vol%) solvent->water catalyst 5. Modify Catalyst System - Vary proline loading (10-30 mol%) - Consider proline derivatives or additives (e.g., benzoic acid) water->catalyst resolved Issue Resolved catalyst->resolved

Caption: Troubleshooting decision tree for low enantioselectivity.

Q2: How does the choice of solvent affect the enantioselectivity of the reaction?

A2: The solvent has a profound impact on both the reaction rate and stereoselectivity by influencing the solubility of the catalyst and stabilizing the key transition states.[1][2]

  • Aprotic Solvents: Highly dipolar aprotic solvents like DMSO are commonly used because they effectively solubilize proline.[8] However, other solvents like chloroform (CHCl₃) or dichloromethane (DCM) can sometimes offer superior enantioselectivity.[1][9] The optimal choice is highly substrate-dependent.

  • Protic Solvents: While traditionally considered poor choices for proline catalysis, certain protic media, particularly methanol/water mixtures, have been shown to be exceptionally effective for some substrate combinations, leading to high yields and enantioselectivity.[10]

  • Solvent Mixtures: Adding a co-solvent can dramatically alter the outcome. For instance, adding CHCl₃ to a DMSO/acetone system has been reported to increase the enantiomeric ratio and reaction speed.[2]

Table 1: Representative Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions (Note: Data is illustrative of general trends and not specific to this compound. Optimization is required for each specific substrate.)

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)ee (%)Reference
(S)-Prolinep-NitrobenzaldehydeAcetoneDMSORT6872List et al. (2000)
(S)-Prolinep-NitrobenzaldehydeAcetoneCHCl₃RT9560List et al. (2000)
Catalyst IVBenzaldehydeCyclohexanoneWater0-97[1]
Catalyst IVBenzaldehydeCyclohexanoneDCM-40-97[1]

Q3: What is the role of water in the reaction? Should I add it or ensure strictly anhydrous conditions?

A3: The role of water is multifaceted and one of the most critical parameters to optimize. There are two conflicting effects:

  • Off-Cycle Inhibition (Beneficial): Proline can react reversibly with the ketone or aldehyde to form an oxazolidinone "spectator" species, which is an inactive form of the catalyst.[3][11] Water can suppress the formation of these off-cycle species, thereby increasing the concentration of the active catalyst in the reaction and improving overall conversion and yield.[3][5]

  • On-Cycle Kinetics (Potentially Detrimental): Within the catalytic cycle itself, water can interfere with key hydrogen-bonding interactions in the stereodetermining transition state.[5] This can slow down the intrinsic rate of the C-C bond formation, although it does not always negatively impact the enantioselectivity.[3]

Recommendation: It is advisable to test both extremes. First, run the reaction under strictly anhydrous conditions. Then, perform a series of experiments with the addition of controlled amounts of water (e.g., 1-5 vol%) or using a protic co-solvent mixture like methanol/water.[10] The optimal condition will depend on the balance between these competing effects for your specific substrate.

CatalyticCycle cluster_main Main Catalytic Cycle cluster_off Off-Cycle Deactivation proline Proline Catalyst iminium Iminium Ion proline->iminium + Ketone - H₂O oxazolidinone Oxazolidinone (Inactive Species) proline->oxazolidinone + Ketone/Aldehyde ketone Ketone (e.g., Acetone) enamine Enamine (Nucleophile) iminium->enamine - H⁺ ts Stereodetermining Transition State enamine->ts + Aldehyde aldehyde (2-Benzyloxy-ethoxy) -acetaldehyde adduct Iminium Adduct ts->adduct C-C Bond Formation adduct->proline product Aldol Product (β-Hydroxy Ketone) adduct->product + H₂O (Hydrolysis) h2o_hydrolysis H₂O h2o_inhibition H₂O (inhibits formation)

Caption: Proline catalytic cycle and off-cycle catalyst deactivation.

Q4: Could the purity of my this compound be the issue? How can I check and purify it?

A4: Absolutely. Aldehydes, particularly those with adjacent ether linkages, can be prone to oxidation to the corresponding carboxylic acid or polymerization upon storage. These impurities can interfere with the catalyst and lower both yield and enantioselectivity.

  • Purity Check: Before use, analyze a small sample of the aldehyde by ¹H NMR to check for characteristic signals of the aldehyde proton and to identify any significant impurities. GC-MS can also be used to assess purity.

  • Purification: If impurities are detected, the aldehyde should be purified immediately before use. The most common method is flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The purified fractions should be concentrated under reduced pressure at low temperature and used promptly.

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Aldol Reaction

This protocol provides a starting point for optimization. The ketone, solvent, temperature, and catalyst loading should be varied to improve enantioselectivity.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone donor (e.g., acetone or cyclohexanone, 5-10 equivalents) and the chosen solvent (e.g., DMSO, 0.5 M concentration relative to the aldehyde).

  • Catalyst Addition: Add (S)-proline (typically 20-30 mol%).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C, -10 °C, or -20 °C) using an appropriate cooling bath.

  • Substrate Addition: Add freshly purified this compound (1.0 equivalent) dropwise to the stirred mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired β-hydroxy ketone.

  • Analysis: Determine the yield and characterize the product by NMR and MS. Determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.

Protocol 2: Purification of this compound

  • Prepare Column: Prepare a flash chromatography column with silica gel, packed using a suitable eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate).

  • Load Sample: Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

  • Elute: Elute the column with the chosen solvent system, gradually increasing polarity if necessary, while collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain) to visualize the aldehyde spot.

  • Combine and Concentrate: Combine the pure fractions containing the aldehyde and concentrate them using a rotary evaporator with a low-temperature water bath to prevent degradation.

  • Store and Use: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) at low temperature and use it within 24 hours.

References

Improving the stability of (2-Benzyloxy-ethoxy)-acetaldehyde during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2-Benzyloxy-ethoxy)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of this compound during chemical reactions. The information is presented in a question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its aldehyde functional group. Aldehydes are susceptible to several degradation pathways, including:

  • Oxidation: Aldehydes can be easily oxidized to carboxylic acids, a reaction that can be initiated by air (auto-oxidation) or other oxidizing agents present in the reaction mixture.[1][2]

  • Polymerization: Aldehydes, especially in concentrated form or in the presence of acid or base catalysts, can undergo polymerization to form polyacetals.[3]

  • Aldol Reactions: In the presence of acidic or basic conditions, aldehydes with alpha-hydrogens can undergo self-condensation reactions (aldol reactions) to form β-hydroxy aldehydes, which can then dehydrate.[1]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light, particularly during storage or distillation.[3]

Q2: How should this compound be properly stored to maintain its stability?

A2: Proper storage is crucial for preserving the integrity of this compound. Recommended storage conditions include:

  • Temperature: Store at low temperatures, such as in a freezer at -20°C.[4][5] Some suppliers recommend long-term storage at 2-8°C.[6][7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and peroxide formation.[5][7]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[6][8] Polyethylene or polypropylene containers are often recommended.[7]

  • Inhibitors: Some commercial sources of similar aldehydes, like 2-(Benzyloxy)acetaldehyde, are stabilized with inhibitors such as hydroquinone to prevent polymerization.[6]

Q3: Can this compound decompose during a reaction? What are the signs of decomposition?

A3: Yes, decomposition can occur under various reaction conditions. Signs of decomposition may include:

  • Color Change: The appearance of a yellow or brown color in a previously colorless or pale yellow solution can indicate the formation of degradation products.

  • Precipitate Formation: The formation of a solid precipitate may suggest polymerization or the formation of insoluble side products.

  • Inconsistent Reaction Outcomes: Poor yields, the formation of unexpected byproducts, or difficulty in reproducing results can all be indicators of reactant instability.

  • Spectroscopic Changes: Monitoring the reaction mixture by techniques like NMR or IR spectroscopy may show the disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new peaks corresponding to carboxylic acids or other byproducts.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving this compound
Potential Cause Troubleshooting Step Rationale
Aldehyde Oxidation 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or purified solvents, degassed to remove dissolved oxygen.Minimizes contact with atmospheric oxygen, a primary oxidizing agent for aldehydes.
Aldol Condensation 1. Carefully control the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible.2. If base is required, consider using a milder, non-nucleophilic base and add it slowly at low temperatures.Aldol reactions are catalyzed by both acids and bases.[1] Controlling the pH can suppress this side reaction.
Polymerization 1. Use the aldehyde in a dilute solution.2. Ensure the aldehyde is of high purity and free from acidic or basic impurities that can catalyze polymerization.High concentrations can favor polymerization. Impurities can initiate the polymerization process.
Decomposition on Workup 1. Minimize the time the aldehyde is exposed to aqueous acidic or basic conditions during extraction.2. Consider a non-aqueous workup if the product is compatible.Aldehydes can be sensitive to pH changes and prolonged exposure to aqueous environments during workup.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Rationale
Use of a Protecting Group 1. Protect the aldehyde functional group as an acetal or thioacetal before proceeding with the reaction.[9][10][11]2. Deprotect the aldehyde in the final step under appropriate conditions.Protecting the aldehyde prevents it from undergoing unwanted side reactions, such as nucleophilic attack or oxidation, when other parts of the molecule are being modified.[2][9]
Reaction with Nucleophiles 1. If the reaction involves strong nucleophiles (e.g., Grignard reagents, organolithiums), the aldehyde is a primary target.[2]2. Protecting the aldehyde is essential in these cases to ensure the nucleophile reacts at the desired site.[9][10]The carbonyl carbon of an aldehyde is highly electrophilic and will readily react with strong nucleophiles.[1]
Thermal Instability 1. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. Monitor the reaction progress closely to avoid prolonged heating.Higher temperatures can accelerate decomposition pathways.

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of a cyclic acetal using ethylene glycol, which is a common and effective method for protecting aldehydes.[10][12]

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.01 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add ethylene glycol (1.1 eq.) and a catalytic amount of p-TSA.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the protected acetal, which can be purified by column chromatography if necessary.

Deprotection: The acetal is stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid in water/THF).[9][11]

Visualizations

Logical Workflow for Troubleshooting Aldehyde Instability

G Troubleshooting Aldehyde Instability start Reaction Failure or Low Yield check_purity Check Aldehyde Purity (NMR, GC-MS) start->check_purity protect Consider Protecting Group Strategy check_purity->protect Impure/Decomposed optimize Optimize Reaction Conditions check_purity->optimize Purity OK acetal Form Acetal/Thioacetal protect->acetal Yes protect->optimize No run_rxn Perform Main Reaction acetal->run_rxn deprotect Deprotect Aldehyde run_rxn->deprotect If protected success Successful Reaction run_rxn->success Directly deprotect->success inert Use Inert Atmosphere (N2, Ar) optimize->inert Oxidation? low_temp Lower Reaction Temperature optimize->low_temp Side reactions? ph_control Control pH (avoid strong acid/base) optimize->ph_control Aldol? inert->run_rxn low_temp->run_rxn ph_control->run_rxn

Caption: A flowchart for troubleshooting reactions involving unstable aldehydes.

Signaling Pathway of Aldehyde Degradation

G Common Aldehyde Degradation Pathways aldehyde This compound oxidation_product Carboxylic Acid aldehyde->oxidation_product Oxidation aldol_product Aldol Adduct aldehyde->aldol_product Aldol Condensation polymer_product Polymer (Polyacetal) aldehyde->polymer_product Polymerization oxidant [O] (e.g., Air) oxidant->oxidation_product acid_base Acid or Base acid_base->aldol_product acid_base->polymer_product aldehyde_molecule Another Aldehyde Molecule aldehyde_molecule->aldol_product aldehyde_molecule->polymer_product

Caption: Major degradation pathways for aldehyde-containing compounds.

References

Technical Support Center: Handling and Troubleshooting Benzyloxyacetaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of benzyloxyacetaldehydes in experimental settings. Benzyloxyacetaldehyde is a valuable reagent in organic synthesis, but its aldehyde functionality and the presence of a benzyl group can lead to specific challenges. This resource aims to help you navigate these common pitfalls and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My benzyloxyacetaldehyde appears discolored and gives a broad aldehyde peak in the 1H NMR spectrum. What could be the issue?

A: Discoloration (often yellowing) and broadening of the aldehyde proton signal in the 1H NMR spectrum are common indicators of degradation. Benzyloxyacetaldehyde is prone to several decomposition pathways, including oxidation and polymerization, especially upon prolonged storage or exposure to air and light.

Troubleshooting:

  • Check for Acidic Impurities: The primary decomposition product is often benzyloxyacetic acid, formed through oxidation.[1][2] This acidic impurity can catalyze further decomposition, including polymerization. You can detect benzyloxyacetic acid by a broad peak in the 1H NMR spectrum and by IR spectroscopy (a broad O-H stretch and a C=O stretch for the carboxylic acid).

  • Assess Purity by TLC: Run a TLC of your material. Pure benzyloxyacetaldehyde should appear as a single spot. Streaking or the presence of baseline material can indicate polymeric impurities. A common eluent system for TLC analysis is a mixture of hexane and ethyl acetate.

  • Purification: If degradation is suspected, purification by vacuum distillation or flash column chromatography may be necessary.[2] However, be aware that heating during distillation can sometimes promote further decomposition.

Q2: I am seeing a significant amount of a byproduct that I suspect is from self-condensation in my aldol reaction. How can I minimize this?

A: Aldehydes with enolizable protons, like benzyloxyacetaldehyde, can undergo self-condensation, especially under basic conditions, to form a β-hydroxy aldehyde dimer which can then dehydrate.[3][4][5][6]

Troubleshooting Strategies to Minimize Self-Condensation:

  • Slow Addition: Add the benzyloxyacetaldehyde slowly to the reaction mixture containing the other carbonyl component and the base. This keeps the instantaneous concentration of the enolate of benzyloxyacetaldehyde low, favoring the cross-condensation reaction.

  • Choice of Base: Use a non-nucleophilic base and control the stoichiometry carefully. The choice of base can significantly influence the rate of enolate formation and subsequent reactions.

  • Protecting Group Strategy: If self-condensation remains a significant issue, consider protecting the aldehyde functionality as an acetal.[7] The acetal can be deprotected under acidic conditions after the desired reaction at another part of the molecule is complete.

Troubleshooting Guides

Guide 1: Reaction Failure or Low Yield in Wittig Reactions

Problem: My Wittig reaction with benzyloxyacetaldehyde is giving a low yield of the desired alkene, and I am recovering a lot of unreacted starting material or observing a complex mixture of products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degraded Benzyloxyacetaldehyde Before starting, check the purity of your benzyloxyacetaldehyde by TLC and/or 1H NMR. If impurities are present, purify the aldehyde by vacuum distillation or column chromatography.
Unstable Ylide Some phosphorus ylides are unstable and should be generated and used immediately. Ensure your reaction conditions are anhydrous and under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions of the Aldehyde Under the basic conditions of the Wittig reaction, benzyloxyacetaldehyde can undergo side reactions like self-condensation.[3][4][5][6] Consider adding the aldehyde slowly to the pre-formed ylide solution to minimize these side reactions.
Difficult Workup The byproduct triphenylphosphine oxide can complicate purification. A common method for its removal is to precipitate it from a non-polar solvent like hexane or a mixture of hexane and ether, followed by filtration.[8]
Guide 2: Purification Challenges

Problem: I am having difficulty purifying my product from a reaction involving benzyloxyacetaldehyde. I am observing emulsions during aqueous workup or co-elution of my product with impurities during column chromatography.

Troubleshooting Purification:

Issue Recommended Solutions
Emulsion during Workup Emulsions can form due to the presence of polar byproducts or residual base. To break up an emulsion, try adding a saturated solution of sodium chloride (brine) or small amounts of a different organic solvent.[9][10][11]
Co-elution on Silica Gel If your product has a similar polarity to impurities, consider using a different solvent system for column chromatography. A gradient elution might also improve separation. For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent containing a small amount of triethylamine.
Thermal Decomposition during Distillation Benzyloxyacetaldehyde and its derivatives can be thermally labile. If you need to purify by distillation, use a high-vacuum system to lower the boiling point and minimize the heating time.[12][13] Fractional distillation can be employed for separating components with close boiling points.[12][13][14]

Data Presentation

Table 1: Physicochemical Properties of Benzyloxyacetaldehyde

PropertyValueReference
CAS Number 60656-87-3[15][16][17][18]
Molecular Formula C₉H₁₀O₂[15][16][17][18]
Molecular Weight 150.17 g/mol [15][16][17][18]
Boiling Point 118-120 °C at 13 mmHg[15][16][17]
Density 1.069 g/mL at 25 °C[15][16][17]
Refractive Index (n20/D) 1.518[15][16][17]
Storage Temperature 2-8 °C, under inert atmosphere[15][16]
Common Stabilizers Hydroquinone or Catechol

Experimental Protocols

Protocol 1: Purification of Benzyloxyacetaldehyde by Vacuum Distillation

This protocol is adapted from general laboratory procedures for the purification of aldehydes.

Materials:

  • Crude benzyloxyacetaldehyde

  • Round-bottom flask

  • Short path distillation head

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Stir bar

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude benzyloxyacetaldehyde and a stir bar into the round-bottom flask.

  • Connect the apparatus to a high-vacuum line, including a cold trap to protect the pump.

  • Begin stirring and slowly apply vacuum.

  • Gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure (e.g., 118-120 °C at 13 mmHg).[15][16][17]

  • Discontinue heating and carefully release the vacuum before turning off the pump.

  • Store the purified aldehyde under an inert atmosphere at 2-8 °C.

Visualizations

Decomposition_Pathway Benzyloxyacetaldehyde Benzyloxyacetaldehyde Benzyloxyacetic_Acid Benzyloxyacetic Acid Benzyloxyacetaldehyde->Benzyloxyacetic_Acid Oxidation Polymer Polymeric Byproducts Benzyloxyacetaldehyde->Polymer Polymerization Self_Condensation Self-Condensation Products Benzyloxyacetaldehyde->Self_Condensation Self-Condensation Oxygen O₂ (Air) Oxygen->Benzyloxyacetic_Acid Moisture H₂O (Moisture) Moisture->Benzyloxyacetaldehyde Heat_Light Heat / Light Heat_Light->Benzyloxyacetaldehyde Acid_Base Acid / Base Acid_Base->Polymer Acid_Base->Self_Condensation

Caption: Potential decomposition pathways of benzyloxyacetaldehyde.

Troubleshooting_Workflow Start Reaction with Benzyloxyacetaldehyde Fails Check_Purity Check Purity of Benzyloxyacetaldehyde (TLC, NMR) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Purify Purify by Distillation or Chromatography Is_Pure->Purify No Reaction_Conditions Review Reaction Conditions (Solvent, Temp, Inert Atm.) Is_Pure->Reaction_Conditions Yes Purify->Check_Purity Side_Reactions Consider Side Reactions (Self-condensation, Oxidation) Reaction_Conditions->Side_Reactions Modify_Procedure Modify Procedure (Slow addition, Protecting group) Side_Reactions->Modify_Procedure Success Successful Reaction Modify_Procedure->Success Failure Consult Further Literature Modify_Procedure->Failure

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Benzyloxy-ethoxy)-acetaldehyde and encountering catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation when working with this compound?

A1: Catalyst deactivation in reactions involving this compound typically stems from three main causes: poisoning, sintering, and fouling (coking). Catalyst poisons are substances that chemically deactivate the catalyst. Sintering involves the thermal degradation of the catalyst, leading to a loss of active surface area. Fouling, or coking, is the physical deposition of carbonaceous materials on the catalyst surface, which blocks active sites.

Q2: My palladium-based catalyst is losing activity during the hydrogenation of the benzyl group in this compound. What is the likely cause?

A2: A common issue with palladium catalysts is poisoning. Trace impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the palladium surface and block the active sites. Additionally, under certain conditions, the aldehyde functional group of this compound or its derivatives can lead to the formation of byproducts that foul the catalyst surface.

Q3: Can the this compound itself contribute to catalyst deactivation?

A3: Yes. Aldehydes can be reactive and may undergo side reactions such as polymerization or condensation, especially at elevated temperatures. These reactions can form heavier molecules that deposit on the catalyst surface as "coke," physically blocking the active sites. The reactivity of coke precursors can be reduced through chemical conversion, such as the hydrogenation of aldehydes to alcohols.[1]

Q4: Is it possible to regenerate a deactivated catalyst used in reactions with this compound?

A4: Catalyst regeneration is often possible, depending on the deactivation mechanism. For fouling by coking, a common method is to burn off the carbon deposits in a controlled manner with a stream of air or oxygen.[1] If the catalyst is poisoned, regeneration can be more challenging. For reversible poisoning, a change in reaction conditions or a specific chemical treatment might restore activity.[2] However, irreversible poisoning may require disposal of the catalyst.

Q5: How can I prevent catalyst deactivation in the first place?

A5: Proactive measures are key to maintaining catalyst performance. This includes ensuring the high purity of all reactants and solvents to avoid introducing poisons.[3][4] Optimizing reaction conditions such as temperature and pressure can minimize sintering and coking.[4] Additionally, selecting a catalyst with a support that is stable under the reaction conditions can help prevent structural degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Rapid Loss of Catalytic Activity

Symptoms:

  • A sharp decrease in the reaction rate early in the experiment.

  • Incomplete conversion of this compound.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Catalyst Poisoning 1. Analyze Feedstock: Test all reactants and solvents for common poisons like sulfur, nitrogen, and heavy metals.[3] 2. Purify Feedstock: Use purification methods such as adsorption beds or distillation to remove identified contaminants before they reach the reactor.[3][4] 3. Use a Guard Bed: Place a bed of a sacrificial adsorbent material upstream of the catalyst bed to capture poisons.
Thermal Runaway 1. Improve Heat Management: Ensure efficient heat dissipation from the reactor. 2. Optimize Reaction Conditions: Lower the reaction temperature or pressure to control the reaction rate.
Mechanical Catalyst Failure 1. Inspect Catalyst: Check for signs of crushing or attrition of the catalyst particles. 2. Improve Reactor Loading: Ensure the catalyst is loaded carefully to prevent physical damage.
Problem 2: Gradual Decline in Catalyst Performance

Symptoms:

  • A slow but steady decrease in reaction rate over several cycles.

  • A gradual decrease in selectivity towards the desired product.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Sintering 1. Lower Operating Temperature: Operate at the lowest possible temperature that still provides an acceptable reaction rate. 2. Choose a Thermally Stable Catalyst: Select a catalyst with a support material known for its high thermal stability. 3. Avoid Temperature Spikes: Implement precise temperature control to prevent sudden increases in temperature.
Coking/Fouling 1. Optimize Reaction Conditions: Adjust parameters like temperature, pressure, and reactant concentrations to minimize the formation of coke precursors. 2. Introduce a Co-feed: In some cases, co-feeding a small amount of a gas like hydrogen can help to suppress coke formation.[5] 3. Periodic Regeneration: Implement a regeneration cycle to burn off carbon deposits before they significantly impact performance.[1]
Leaching of Active Metal 1. Analyze Product Stream: Test the product for the presence of the catalytic metal.[6][7] 2. Modify Catalyst Support: Choose a support that strongly anchors the active metal particles. 3. Adjust Solvent Polarity: If possible, use a solvent that minimizes the dissolution of the metal.

Data on Common Catalyst Poisons

The following table summarizes common catalyst poisons and their effects, which are relevant for reactions involving intermediates like this compound.

Poison Affected Catalysts Mechanism of Action Mitigation Strategy
Sulfur Compounds (e.g., H₂S, thiols) Pd, Pt, Ni, RuStrong chemisorption on metal surfaces, blocking active sites.[4]Feed purification using adsorbents like zinc oxide.[8]
Nitrogen Compounds (e.g., ammonia, amines) Pd, PtStrong adsorption on acidic support sites or metal sites.Feed purification.
Carbon Monoxide (CO) Pd, Pt, FeCompetitive adsorption with reactants, blocking active sites.[8]Feed purification; can sometimes be removed by increasing temperature.[8]
Heavy Metals (e.g., Pb, Hg, As) Most transition metalsFormation of stable alloys with the active metal, leading to irreversible deactivation.[3][4]Strict control of feedstock purity.
Halides (e.g., chlorides) VariousCan cause restructuring of the catalyst surface and leaching of active metals.Use of halide-free precursors and solvents.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coking)
  • Reactor Purge: After the reaction, cool the reactor to a safe temperature (typically below 100°C) and purge with an inert gas (e.g., nitrogen, argon) to remove any residual reactants and products.

  • Controlled Oxidation: Introduce a diluted stream of air or oxygen (typically 1-5% in nitrogen) into the reactor.

  • Temperature Ramp: Gradually increase the temperature of the reactor to the target calcination temperature (e.g., 300-500°C, catalyst dependent). The ramp rate should be slow (e.g., 1-5°C/min) to avoid localized overheating from the exothermic combustion of coke.

  • Hold at Temperature: Maintain the catalyst at the calcination temperature until the coke combustion is complete, which is often indicated by the cessation of CO₂ production in the off-gas.

  • Cool Down: Cool the reactor back to the reaction temperature under an inert gas flow.

  • Re-reduction (if necessary): For catalysts that require a reduced metal surface (e.g., Pd/C), a reduction step with hydrogen may be necessary before re-introducing the reactants.

Protocol 2: Testing for Catalyst Leaching
  • Sample Collection: After a reaction cycle, carefully filter the solid catalyst from the liquid product mixture.

  • Sample Preparation: Take a known volume of the filtrate (the liquid product mixture) for analysis.

  • Analysis: Use a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the catalytic metal in the liquid sample.

  • Calculation: Calculate the percentage of metal leached from the catalyst based on the initial amount of metal in the reactor.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Poisoning Poisoning Poisoning->ActiveCatalyst Sintering Sintering Sintering->ActiveCatalyst Coking Coking/Fouling Coking->ActiveCatalyst Impurities Feed Impurities (S, N, etc.) Impurities->Poisoning HighTemp High Temperature HighTemp->Sintering SideReactions Side Reactions of Aldehyde/Products SideReactions->Coking

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Catalyst Performance Decreasing CheckRate Rapid or Gradual Decline? Start->CheckRate Rapid Rapid Decline CheckRate->Rapid Rapid Gradual Gradual Decline CheckRate->Gradual Gradual CheckPoisoning Investigate Poisoning: - Analyze Feedstock - Guard Bed Rapid->CheckPoisoning CheckSintering Investigate Sintering: - Lower Temperature - Check Thermal Stability Gradual->CheckSintering CheckCoking Investigate Coking: - Optimize Conditions - Regeneration Gradual->CheckCoking CheckLeaching Investigate Leaching: - Analyze Product Stream Gradual->CheckLeaching

Caption: A logical workflow for troubleshooting catalyst deactivation.

ReactionScheme Reactant This compound DesiredProduct Desired Product (e.g., Debenzylated Alcohol) Reactant->DesiredProduct Hydrogenolysis SideProduct Side Products (Polymers, Coke) Reactant->SideProduct Side Reactions Catalyst Catalyst (e.g., Pd/C) DeactivatedCatalyst Deactivated Catalyst Catalyst->DeactivatedCatalyst Deactivation H2 H₂ SideProduct->DeactivatedCatalyst Fouling

Caption: Potential reaction and deactivation pathways.

References

Technical Support Center: Removal of Unreacted 2-Benzyloxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-benzyloxyethanol from synthesis mixtures.

Physical and Chemical Properties of 2-Benzyloxyethanol

A thorough understanding of the physicochemical properties of 2-benzyloxyethanol is critical for selecting the appropriate purification strategy. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 256-265 °C at 760 mmHg[1][2][3][4]
Melting Point < -75 °C[1][4]
Density 1.071 g/mL at 25 °C[2][3]
Solubility Soluble in water, alcohol, and ether.[1] Limited solubility in water due to the hydrophobic benzyl group.[5]
Appearance Colorless to light yellow liquid.[2][5]

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during the purification of reaction mixtures containing unreacted 2-benzyloxyethanol.

Issue 1: Inefficient Removal by Aqueous Extraction

Symptoms:

  • Significant amount of 2-benzyloxyethanol remains in the organic layer after multiple aqueous washes.

  • Emulsion formation during extraction.

Possible Causes:

  • The product and 2-benzyloxyethanol have similar polarities.

  • The organic solvent used is too polar, increasing the solubility of 2-benzyloxyethanol in the organic phase.

  • The pH of the aqueous wash is not optimal for partitioning.

Solutions:

Experimental Protocol: Acid-Base Extraction

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a non-polar organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate any basic impurities, rendering them water-soluble.

  • Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate any acidic impurities and 2-benzyloxyethanol's hydroxyl group slightly, increasing its aqueous solubility.

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow for Extractive Work-up

G start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute acid_wash Wash with Dilute Acid dilute->acid_wash base_wash Wash with Dilute Base acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate product Partially Purified Product concentrate->product

Caption: Extractive work-up workflow for the initial purification of a reaction mixture.

Issue 2: Co-elution during Column Chromatography

Symptoms:

  • Unreacted 2-benzyloxyethanol and the desired product have very similar Retention Factor (Rf) values on Thin Layer Chromatography (TLC).

  • Fractions from column chromatography contain a mixture of the product and 2-benzyloxyethanol.

Possible Causes:

  • The polarity of the product and 2-benzyloxyethanol are too similar for effective separation with the chosen solvent system.

  • Improper column packing or loading technique.

Solutions:

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Systematically screen for an optimal eluent system using TLC. Aim for a significant difference in Rf values (ΔRf > 0.2). Test various solvent mixtures of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution) to first elute the less polar compound. Collect fractions and monitor by TLC.

Logical Diagram for Chromatography Troubleshooting

G start Co-elution Observed check_rf Check TLC ΔRf start->check_rf rf_ok ΔRf > 0.2 check_rf->rf_ok rf_bad ΔRf < 0.2 check_rf->rf_bad check_loading Review Loading Technique rf_ok->check_loading optimize_solvent Optimize Eluent (different solvents/ratios) rf_bad->optimize_solvent gradient Use Gradient Elution optimize_solvent->gradient dry_load Use Dry Loading check_loading->dry_load success Successful Separation dry_load->success gradient->success

Caption: Troubleshooting logic for co-elution in column chromatography.

Issue 3: Difficulty in Removal by Distillation

Symptoms:

  • The product and 2-benzyloxyethanol have close boiling points.

  • The product is thermally unstable at the high temperatures required for atmospheric distillation.

Possible Causes:

  • High boiling point of 2-benzyloxyethanol (256-265 °C).

  • Similar volatility of the product and the unreacted starting material.

Solutions:

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are properly sealed with vacuum grease.

  • Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure. The boiling point of a liquid decreases significantly under reduced pressure.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature and pressure. The fraction corresponding to the boiling point of 2-benzyloxyethanol at that pressure should be collected separately.

Relationship Diagram for Distillation Parameters

G Pressure Pressure BoilingPoint Boiling Point Pressure->BoilingPoint decreases DistillationMethod Distillation Method Pressure->DistillationMethod influences choice of ThermalStability Thermal Stability BoilingPoint->ThermalStability affects ThermalStability->DistillationMethod determines

Caption: Key parameters influencing the choice of distillation method.

Frequently Asked Questions (FAQs)

Q1: My product is non-polar. What is the most effective way to remove the more polar 2-benzyloxyethanol?

A1: For a non-polar product, a combination of extractive work-up and column chromatography is generally effective. First, perform an aqueous wash to remove the bulk of the water-soluble 2-benzyloxyethanol. Then, utilize flash column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). The non-polar product will elute first, while the more polar 2-benzyloxyethanol will be retained longer on the silica gel.

Q2: I am performing a Mitsunobu reaction using 2-benzyloxyethanol. How can I remove the triphenylphosphine oxide byproduct along with the unreacted alcohol?

A2: The purification after a Mitsunobu reaction can be challenging due to the triphenylphosphine oxide byproduct. A common strategy is to first perform an extractive work-up. After concentrating the organic layer, you can often precipitate the triphenylphosphine oxide by triturating the residue with a non-polar solvent like diethyl ether or a hexane/ether mixture and then filtering. The remaining soluble components, including your product and unreacted 2-benzyloxyethanol, can then be separated by flash column chromatography.

Q3: Can I use crystallization to remove unreacted 2-benzyloxyethanol?

A3: Crystallization can be an effective purification method if your desired product is a solid at room temperature and has significantly lower solubility than 2-benzyloxyethanol in a particular solvent system. Since 2-benzyloxyethanol is a liquid with a very low melting point (< -75 °C), it will likely remain in the mother liquor during the crystallization of your solid product. You may need to perform recrystallization multiple times to achieve high purity.

Q4: Is it possible to chemically modify the unreacted 2-benzyloxyethanol to facilitate its removal?

A4: Yes, this is a viable strategy, particularly if other methods fail. You could, for example, react the free hydroxyl group of 2-benzyloxyethanol with an acidic or basic reagent to form a salt, which would then be easily removed by an aqueous wash. However, you must ensure that your desired product is stable under the conditions required for this chemical modification. This approach is generally considered a last resort due to the addition of extra reaction and work-up steps.

Q5: What safety precautions should I take when working with 2-benzyloxyethanol and the solvents used for its removal?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Benzyloxyethanol is harmful if swallowed and can cause skin and eye irritation. The organic solvents used for extraction and chromatography are often flammable and volatile, so avoid open flames and sources of ignition. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Technical Support Center: Enhancing (2-Benzyloxy-ethoxy)-acetaldehyde Condensations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the condensation reactions of (2-Benzyloxy-ethoxy)-acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound.

Issue Potential Cause Suggested Solution
Low or No Reaction 1. Inappropriate Catalyst: The chosen catalyst (acid or base) may not be strong enough to promote enolate formation or carbonyl activation.1. Catalyst Screening: If using a base, consider stronger, non-nucleophilic bases like LDA or KHMDS for complete enolate formation. For acid catalysis, stronger acids like p-toluenesulfonic acid or Lewis acids (e.g., TiCl₄, BF₃·OEt₂) may be effective.
2. Steric Hindrance: The bulky benzyloxy-ethoxy group may hinder the approach of the nucleophile or the formation of the transition state.2. Optimize Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for side reactions.
3. Poor Reagent Quality: The this compound may have degraded or contain impurities that inhibit the reaction.3. Reagent Purification: Purify the aldehyde by distillation or chromatography before use. Ensure all solvents and other reagents are anhydrous.
Multiple Products/Low Selectivity 1. Self-Condensation vs. Crossed-Condensation: If performing a crossed-aldol reaction, self-condensation of the reaction partner may be a competitive pathway.1. Controlled Addition: Slowly add the enolizable partner to a solution of the non-enolizable partner and the catalyst.[1][2]
2. Dehydration of Aldol Adduct: The initial β-hydroxy aldehyde product can readily dehydrate to form an α,β-unsaturated aldehyde, especially with heat or strong acid/base.[3]2. Temperature Control: Run the reaction at lower temperatures to favor the formation of the aldol addition product.
3. Side Reactions: The starting material or product may be undergoing side reactions under the reaction conditions.3. Milder Conditions: Use milder catalysts or shorter reaction times.
Low Yield 1. Incomplete Reaction: The reaction may not have reached completion.1. Monitor Reaction Progress: Use TLC or another analytical technique to monitor the reaction. Extend the reaction time if necessary.
2. Product Decomposition: The product may be unstable under the reaction or workup conditions.2. Careful Workup: Use a buffered aqueous workup to neutralize the catalyst. Avoid prolonged exposure to strong acids or bases.
3. Cleavage of Benzyl Ether: The benzyloxy protecting group can be sensitive to strongly acidic or reductive conditions.3. Choose Appropriate Catalyst: For acid-catalyzed reactions, use milder Lewis acids. Avoid conditions that favor hydrogenolysis if a reduction step is involved.
Starting Material Decomposition 1. Instability of the Aldehyde: Aldehydes can be prone to oxidation or polymerization.1. Freshly Prepared/Purified Aldehyde: Use freshly purified aldehyde for the best results. Store under an inert atmosphere.
2. Harsh Reaction Conditions: Strong acid or base can lead to decomposition.2. Milder Conditions: Opt for milder catalysts and lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Should I use acid or base catalysis for the condensation of this compound?

A1: The choice between acid and base catalysis depends on the specific transformation you are trying to achieve and the stability of your substrates.

  • Base catalysis is generally preferred for aldol additions as it directly forms the more nucleophilic enolate.[4] This can lead to higher reaction rates. However, strong bases can promote side reactions and dehydration.

  • Acid catalysis proceeds through an enol intermediate, which is less nucleophilic than an enolate.[5] Acid-catalyzed reactions often favor the dehydration product (the α,β-unsaturated aldehyde).[3][5] Care must be taken as the benzyloxy group can be sensitive to strong acids.

Q2: How can I improve the selectivity in a crossed-aldol condensation with this compound?

A2: To favor the crossed-product, you can employ a few strategies:

  • Use a non-enolizable partner: If your other carbonyl compound does not have α-hydrogens, it can only act as an electrophile, preventing self-condensation.[3]

  • Slow addition: Add the this compound (which is enolizable) slowly to a mixture of the non-enolizable partner and the catalyst. This keeps the concentration of the enolate low and favors reaction with the more abundant electrophile.[1][2]

  • Use of pre-formed enolates: For maximum control, you can pre-form the enolate of this compound using a strong, non-nucleophilic base like LDA at low temperatures, and then add the electrophilic partner.

Q3: What are the potential side reactions to be aware of?

A3: Besides self-condensation, other potential side reactions include:

  • Cannizzaro reaction: If a strong base is used and the aldehyde has no α-hydrogens, it can disproportionate into an alcohol and a carboxylic acid. This is not a primary concern for this compound itself but could be for a non-enolizable reaction partner.

  • Tishchenko reaction: In the presence of certain catalysts, aldehydes can form an ester.

  • Decomposition: The ether linkage could be susceptible to cleavage under very strong acidic conditions, although it is generally stable. The benzyloxy group is also a protecting group that can be removed under certain conditions.

Q4: How does the benzyloxy-ethoxy group affect the reaction rate?

A4: The electron-withdrawing inductive effect of the ether oxygens can increase the acidity of the α-protons, potentially facilitating enolate formation. However, the bulky nature of this group can also introduce steric hindrance, which might slow down the rate of the condensation step. The overall effect on the reaction rate will be a balance of these electronic and steric factors.

Experimental Protocols

The following is a general protocol for a base-catalyzed self-condensation of this compound. This should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Base (e.g., LDA, NaOH, KOH)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent in a flame-dried flask. Cool the solution to the desired temperature (e.g., -78 °C for LDA, 0 °C to room temperature for NaOH/KOH).

  • Addition of Base: Slowly add the base to the stirred solution. If using a strong base like LDA, allow for complete enolate formation (typically 30-60 minutes).

  • Reaction: If performing a self-condensation, the reaction will proceed upon warming. For a crossed-condensation, the electrophile would be added at this stage. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding the quenching solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with the extraction solvent. Wash the organic layer with brine, dry over the drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Aldol_Condensation_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aldehyde This compound Enolate Enolate Intermediate Aldehyde->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack on another Aldehyde Final_Product α,β-Unsaturated Aldehyde Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: Base-catalyzed aldol condensation pathway.

Troubleshooting_Workflow Start Low Reaction Rate Issue Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen stronger catalysts (e.g., LDA, p-TsOH) Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Solution_Temp Carefully increase temperature Check_Temp->Solution_Temp No Solution_Reagents Purify aldehyde and dry solvents Check_Reagents->Solution_Reagents No End Reaction Rate Enhanced Check_Reagents->End Yes Solution_Catalyst->End Solution_Temp->End Solution_Reagents->End

Caption: Troubleshooting workflow for low reaction rates.

References

Validation & Comparative

A Comparative Guide to the Characterization of (2-Benzyloxy-ethoxy)-acetaldehyde Aldol Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds and the creation of complex molecules with stereocenters. The resulting β-hydroxy carbonyl compounds, or aldol adducts, are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The structural characterization of these adducts is paramount to confirming their identity, purity, and stereochemistry. This guide provides a comparative overview of the characterization of aldol adducts derived from (2-Benzyloxy-ethoxy)-acetaldehyde, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques.

The Aldol Reaction of this compound

This compound is a valuable building block in organic synthesis. Its aldol reaction, typically with an enolate nucleophile, leads to the formation of a β-hydroxy aldehyde adduct. The presence of the benzyloxy-ethoxy group introduces specific spectroscopic signatures that are key to its characterization.

Diagram of the Aldol Reaction

Aldol_Reaction acetaldehyde This compound adduct Aldol Adduct (β-Hydroxy aldehyde) acetaldehyde->adduct Nucleophilic attack enolate Enolate (e.g., from acetone) enolate->adduct

Caption: General scheme of the aldol reaction of this compound.

Primary Characterization Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For aldol adducts of this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expected ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for a this compound Aldol Adduct

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde CHO9.5 - 9.8d~2-3The aldehyde proton is highly deshielded and appears far downfield.[2][4]
CH-OH4.0 - 4.5m-The chemical shift is variable and depends on hydrogen bonding.[1]
CH₂ adjacent to aldehyde2.4 - 2.7m-These protons are alpha to the carbonyl group.[3]
OH2.0 - 5.0br s-Broad singlet, position is concentration and solvent dependent.[5]
O-CH₂-CH₂-O3.5 - 3.8m-Protons of the ethoxy moiety.
Ph-CH₂-O4.5 - 4.7s-Benzylic protons, typically a sharp singlet.
Phenyl (Ar-H)7.2 - 7.4m-Protons of the benzene ring.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for a this compound Aldol Adduct

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aldehyde C=O200 - 205The carbonyl carbon is significantly deshielded.
CH-OH65 - 75Carbon bearing the hydroxyl group.
CH₂ adjacent to aldehyde45 - 55Alpha-carbon to the carbonyl.
O-CH₂-CH₂-O68 - 72Carbons of the ethoxy moiety.
Ph-CH₂-O72 - 74Benzylic carbon.
Phenyl (Ar-C)127 - 138Aromatic carbons.

Alternative Characterization Methods

While NMR is the primary tool, other spectroscopic techniques provide complementary and confirmatory data.[6][7]

Table 3: Comparison of Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=O, C-O).Quick, non-destructive, good for functional group identification.Provides limited structural information, not ideal for complex mixtures.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers are often indistinguishable without fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) Purity and separation of diastereomers.Excellent for separating mixtures and determining purity.Requires reference standards for identification, is a separative not structural technique.

Experimental Protocols

NMR Sample Preparation and Analysis

A standard protocol for NMR analysis of an aldol adduct would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified aldol adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.[9] Standard acquisition parameters for ¹H NMR include a 90-degree pulse angle and a relaxation delay of 1-5 seconds.[10][11]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent add_std Add internal standard (TMS) dissolve->add_std acquire Acquire 1H and 13C spectra add_std->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Signal Assignment integrate->assign

References

A Comparative Guide to the Mass Spectrometry Analysis of (2-Benzyloxy-ethoxy)-acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based techniques and alternative analytical methods for the characterization and quantification of (2-Benzyloxy-ethoxy)-acetaldehyde and its derivatives. The inclusion of an ethoxy group and a benzyloxy group presents unique analytical considerations, drawing parallels with the analysis of both standard aldehydes and polyethylene glycol (PEG)-ylated compounds. This document outlines common analytical strategies, presents comparative data based on analogous compounds, and provides detailed experimental protocols to assist in method selection and development.

Introduction to the Analytical Challenges

This compound combines the reactive aldehyde functional group with a short ethylene glycol-like ether chain and a bulky benzyloxy substituent. This structure necessitates analytical approaches that can handle its specific chemical properties:

  • Reactivity of the Aldehyde Group: Aldehydes are prone to oxidation and polymerization, requiring careful sample handling and often derivatization to ensure stability and improve analytical performance.

  • Polarity and Volatility: The ether linkage increases polarity and reduces volatility compared to simpler aldehydes, influencing the choice of chromatographic and ionization techniques.

  • Structural Information: Effective analytical methods must not only detect and quantify the molecule but also provide structural confirmation through characteristic fragmentation patterns.

This guide compares direct mass spectrometry approaches with methods involving chemical derivatization, as well as alternative chromatographic techniques.

Comparison of Analytical Methodologies

The analysis of this compound derivatives can be approached through several techniques, each with distinct advantages and limitations. The choice of method will depend on the analytical goals, such as qualitative identification, quantitative accuracy, and sample throughput.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity, making it a primary tool for the analysis of these derivatives. When coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS can provide detailed structural information and accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the polarity of this compound, derivatization is often required to improve its volatility and chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for polar and thermally labile compounds, making it a strong candidate for the direct analysis of this compound and its derivatives. Electrospray ionization (ESI) is a common ionization technique for such molecules.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): While typically used for larger molecules like proteins and polymers, MALDI-TOF MS can be employed for the analysis of PEGylated small molecules and may offer a rapid, high-throughput screening approach.[1][2][3]

Alternative Analytical Methods
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used and robust technique, particularly for the quantitative analysis of aldehydes after derivatization with a UV-absorbing tag like 2,4-dinitrophenylhydrazine (DNPH).[4][5][6]

The following table summarizes the performance characteristics of these methods for the analysis of aldehyde derivatives, based on data from analogous compounds.

Method Derivatization Required? Typical Sensitivity Selectivity Quantitative Capability Structural Information Throughput
GC-MS (with PFBHA derivatization) YesHigh (low ng/mL to pg/mL)[7]HighExcellentGood (fragmentation pattern)Moderate
LC-MS/MS (direct analysis) NoModerate to HighVery HighExcellentExcellent (MS/MS fragmentation)Moderate
LC-MS/MS (with DNPH derivatization) YesHighVery HighExcellentGoodModerate
MALDI-TOF MS NoModerateModerateSemi-quantitativeLimited (primarily molecular weight)High
HPLC-UV (with DNPH derivatization) YesModerate (low µg/mL to ng/mL)[5]ModerateGoodLimited (retention time)High

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound is crucial for its identification. Based on the fragmentation of similar structures, the following pathways are predicted under electron ionization (EI) or collision-induced dissociation (CID).

A key fragmentation pathway for aldehydes is the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[8] For this compound, alpha-cleavage would also be prominent. The presence of the ether linkages and the benzyl group will also direct fragmentation.

G M [this compound]⁺˙ frag1 Loss of H (M-1) M->frag1 - H• frag2 Loss of CHO (M-29) M->frag2 - CHO• frag3 Loss of C₂H₄O (M-44) M->frag3 - C₂H₄O frag4 Benzyl Cation (m/z 91) M->frag4 Benzylic Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Workflows and Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are workflows and methodologies for the most common analytical approaches.

GC-MS Analysis with PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common method to enhance the GC-MS analysis of aldehydes.[9][10][11][12] This process converts the polar aldehyde into a more volatile and thermally stable oxime derivative, which is also highly sensitive to electron capture detection.

G cluster_workflow GC-MS Workflow with PFBHA Derivatization sample Sample containing This compound derivatization Derivatization with PFBHA sample->derivatization extraction Liquid-Liquid Extraction (e.g., with hexane) derivatization->extraction gc_ms GC-MS Analysis extraction->gc_ms data_analysis Data Analysis gc_ms->data_analysis G cluster_workflow LC-MS/MS Workflow with DNPH Derivatization sample Sample containing This compound derivatization Derivatization with DNPH in acidic acetonitrile sample->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms data_analysis Data Analysis lc_ms->data_analysis

References

A Comparative Analysis of (2-Benzyloxy-ethoxy)-acetaldehyde and Other α-Alkoxy Aldehydes for Synthetic and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2-Benzyloxy-ethoxy)-acetaldehyde against other common α-alkoxy aldehydes, such as benzyloxyacetaldehyde and methoxyacetaldehyde. The comparison focuses on their chemical properties, reactivity, and potential applications in organic synthesis and drug development, supported by structural analysis and representative experimental protocols.

Introduction to α-Alkoxy Aldehydes

α-Alkoxy aldehydes are a class of bifunctional molecules characterized by an aldehyde group and an ether linkage on the adjacent carbon. This structural motif makes them valuable intermediates in organic synthesis. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formation and reduction, while the α-alkoxy group can influence the aldehyde's reactivity and provide a site for further modification or act as a protecting group. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl carbon[1][2]. The reactivity of these compounds is largely dictated by the polarity of the carbonyl group and the acidity of the α-hydrogens[3].

Physical and Chemical Properties

The physical and chemical properties of α-alkoxy aldehydes are influenced by the nature of the alkoxy substituent. The table below compares this compound with two representative α-alkoxy aldehydes.

PropertyThis compoundBenzyloxyacetaldehydeMethoxyacetaldehyde
CAS Number 869310-52-1[4][5]60656-87-3[6][7][8]10312-83-1[9][10]
Molecular Formula C₁₁H₁₄O₃[4][5]C₉H₁₀O₂[6][7]C₃H₆O₂[9][10]
Molecular Weight 194.23 g/mol [4][5]150.17 g/mol [6][7]74.08 g/mol [9][10]
Structure Bn-O-CH₂-CH₂-O-CH₂-CHOBn-O-CH₂-CHOMe-O-CH₂-CHO
Key Features Contains a flexible PEG-like linker and a bulky benzyloxy group.Possesses a benzyloxy group directly attached to the α-carbon.A simple α-alkoxy aldehyde with a small methoxy group.
Solubility Expected to have moderate polarity.Expected to have moderate polarity.Likely more soluble in polar solvents.

Note: Bn = Benzyl group, Me = Methyl group. Data compiled from various chemical suppliers and databases.

Comparative Reactivity and Synthetic Utility

The primary utility of these aldehydes lies in their reactivity at the carbonyl group and the α-carbon[11]. Common transformations include Wittig reactions, aldol condensations, Grignard reactions, and reductions[2][12].

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in aldehydes is electrophilic and susceptible to attack by nucleophiles. The reactivity is influenced by:

  • Steric Hindrance: Larger alkoxy groups may slightly hinder the approach of nucleophiles. Methoxyacetaldehyde, being the smallest, is expected to be the most accessible.

  • Electronic Effects: The oxygen atom of the alkoxy group can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon.

This compound, with its larger and more flexible side chain, may present more complex steric factors compared to the more compact benzyloxyacetaldehyde and methoxyacetaldehyde.

Reactions at the α-Carbon

The hydrogens on the carbon adjacent to the aldehyde group (α-hydrogens) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile for reactions like the aldol condensation[11][13]. The stability and reactivity of the enolate can be influenced by the α-alkoxy substituent.

Workflow for a Typical Application: The Wittig Reaction

The Wittig reaction is a cornerstone of aldehyde chemistry, enabling the synthesis of alkenes[14][15]. The general workflow involves the reaction of the aldehyde with a phosphorus ylide.

Wittig_Reaction_Workflow aldehyde This compound or other α-alkoxy aldehyde reaction_mixture Reaction Mixture (Solvent, Base) aldehyde->reaction_mixture ylide Phosphorus Ylide (e.g., from Ph₃PCH₃Br) ylide->reaction_mixture intermediate Oxaphosphetane Intermediate reaction_mixture->intermediate Nucleophilic Addition workup Aqueous Workup & Extraction intermediate->workup Decomposition purification Purification (e.g., Chromatography) workup->purification byproduct Triphenylphosphine Oxide (Byproduct) workup->byproduct product Alkene Product purification->product

Caption: General workflow of the Wittig reaction with α-alkoxy aldehydes.

Experimental Protocols

Below is a representative, generalized protocol for the Wittig olefination of an α-alkoxy aldehyde. Specific conditions such as temperature, reaction time, and solvent may need to be optimized for each substrate.

General Protocol for Wittig Reaction

Objective: To synthesize an alkene from an α-alkoxy aldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • α-Alkoxy aldehyde (e.g., benzyloxyacetaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the α-alkoxy aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed[14].

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkene. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent before chromatography[14].

Comparative Performance Data (Hypothetical)

AldehydeExpected ReactivityPotential YieldKey Considerations
This compound HighGood to ExcellentThe flexible side chain might influence product conformation. The product may be less volatile, aiding in purification.
Benzyloxyacetaldehyde HighGood to ExcellentA standard for α-alkoxy aldehydes. The benzyloxy group is stable under typical Wittig conditions. May undergo enantioselective reactions with chiral catalysts[6].
Methoxyacetaldehyde Very HighGoodHighly reactive due to minimal steric hindrance. Its volatility could be a challenge during workup and purification.

Logical Framework for Aldehyde Selection

The choice of α-alkoxy aldehyde depends on the synthetic goal. The following diagram illustrates a decision-making process for selecting the appropriate reagent.

Aldehyde_Selection start Start: Need an α-Alkoxy Aldehyde q1 Is a simple, small alkene product desired? start->q1 methoxy Use Methoxyacetaldehyde (High reactivity, volatile) q1->methoxy Yes q2 Is a benzyl group needed for protection or further reaction? q1->q2 No end Proceed with Synthesis methoxy->end benzyloxy Use Benzyloxyacetaldehyde (Standard, well-documented) q2->benzyloxy Yes q3 Is a flexible, hydrophilic linker required in the final product? q2->q3 No benzyloxy->end peg_aldehyde Use this compound (Introduces PEG-like moiety) q3->peg_aldehyde Yes q3->end No/Other peg_aldehyde->end

Caption: Decision tree for selecting an appropriate α-alkoxy aldehyde.

Conclusion

This compound is a valuable building block, particularly when the introduction of a flexible, hydrophilic ethoxy-benzyl ether moiety is desired in the target molecule. Its reactivity is expected to be comparable to other α-alkoxy aldehydes like benzyloxyacetaldehyde. The primary distinction lies not in a significant difference in the aldehyde's intrinsic reactivity but in the functionality of the alkoxy side chain. For syntheses where a simple alkene is the goal, the smaller and more economical methoxyacetaldehyde may be preferable. For applications requiring a standard benzyl protecting group, benzyloxyacetaldehyde is a well-established choice. The selection among these reagents should therefore be guided by the specific structural requirements of the final synthetic target.

References

A Comparative Guide: (2-Benzyloxy-ethoxy)-acetaldehyde vs. Benzyloxyacetaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Enhanced Physicochemical Properties for Improved Handling and Reactivity

The key structural difference between (2-Benzyloxy-ethoxy)-acetaldehyde and benzyloxyacetaldehyde is the presence of an additional ethoxy group in the former. This modification is anticipated to bestow several advantageous physicochemical properties.

This compound is expected to exhibit increased polarity and hydrophilicity compared to benzyloxyacetaldehyde. This could translate to improved solubility in a wider range of protic and polar aprotic solvents, potentially facilitating reactions with a broader scope of reagents and under more varied conditions. Furthermore, the additional ether linkage may influence the molecule's conformation and steric profile, which can be leveraged to achieve higher selectivity in certain chemical transformations.

Table 1: Comparison of Physicochemical Properties

PropertyBenzyloxyacetaldehydeThis compound (Predicted)Advantage of this compound
Molecular Formula C9H10O2[1][2]C11H14O3[3]-
Molecular Weight 150.17 g/mol [1][2]194.23 g/mol [3]-
Boiling Point 118-120 °C at 13 mmHgHigher than benzyloxyacetaldehydePotentially lower volatility, leading to easier handling and reduced loss during reactions at elevated temperatures.
Solubility Soluble in chloroform, ethyl acetate[1].Increased solubility in polar solvents (e.g., water, ethanol).Broader solvent compatibility, enabling a wider range of reaction conditions and easier purification.
Polarity PolarMore polarEnhanced reactivity in polar reaction media and potential for altered selectivity.
Chelation Ability LimitedEnhancedThe additional oxygen atom can act as a chelating site for metal catalysts, potentially leading to improved catalytic activity and stereoselectivity.

Potential Advantages in Synthetic Applications

The structural nuances of this compound are predicted to offer tangible benefits in various synthetic applications, particularly in reactions where solubility, reactivity, and stereocontrol are critical.

One area of significant potential is in asymmetric synthesis . The ability of the additional ether oxygen to coordinate with chiral catalysts could lead to more organized transition states, resulting in higher enantiomeric or diastereomeric excesses. For instance, in aldol or Michael additions, the enhanced chelation could lock the conformation of the reacting species, favoring the formation of a specific stereoisomer.

In multi-step syntheses , the differential solubility of this compound and its derivatives could simplify purification processes. For example, a more polar product might be selectively extracted into an aqueous phase, separating it from less polar byproducts.

Experimental Protocols (Hypothetical)

Due to the lack of published experimental data for this compound, the following protocols are hypothetical and designed to test the predicted advantages.

Experiment 1: Comparative Solubility Study

Objective: To quantitatively compare the solubility of benzyloxyacetaldehyde and this compound in a range of solvents.

Methodology:

  • Prepare saturated solutions of each aldehyde in a series of solvents (e.g., water, ethanol, dichloromethane, hexane) at a constant temperature (e.g., 25 °C).

  • Equilibrate the solutions for 24 hours with continuous stirring.

  • Carefully withdraw an aliquot of the supernatant from each solution.

  • Determine the concentration of the aldehyde in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

  • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Experiment 2: Asymmetric Aldol Addition

Objective: To evaluate the influence of the additional ethoxy group on the stereoselectivity of a chiral Lewis acid-catalyzed aldol reaction.

Methodology:

  • In separate reaction vessels, dissolve a chiral Lewis acid catalyst (e.g., a titanium or copper complex with a chiral ligand) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • To each vessel, add either benzyloxyacetaldehyde or this compound.

  • Cool the mixtures to the desired reaction temperature (e.g., -78 °C).

  • Add a silyl enol ether (e.g., the silyl enol ether of acetone) dropwise to each reaction mixture.

  • Stir the reactions for a specified time until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reactions with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the products with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude product by chiral HPLC or NMR spectroscopy (using a chiral shift reagent if necessary) to determine the diastereomeric ratio and enantiomeric excess of the aldol product.

Visualizing Reaction Pathways

The following diagrams illustrate the potential role of these aldehydes in common synthetic transformations.

Aldol_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Benzyloxyacetaldehyde or This compound Transition_State Chelated Transition State Aldehyde->Transition_State Enolate Enolate Nucleophile Enolate->Transition_State Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Transition_State Coordination Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct C-C Bond Formation

Caption: Workflow of a Lewis acid-catalyzed aldol addition.

Chelation_Advantage BZA O=CH-CH2-O-Bn Metal_BZA Metal Catalyst BZA->Metal_BZA Single Point Coordination BEEA O=CH-CH2-O-CH2-CH2-O-Bn Metal_BEEA Metal Catalyst BEEA->Metal_BEEA Bidentate Chelation Advantage Potential for enhanced stereocontrol and reactivity Metal_BEEA->Advantage

Caption: Chelation model illustrating a potential advantage.

Conclusion

While direct experimental evidence remains to be broadly published, the structural characteristics of this compound strongly suggest a range of potential advantages over benzyloxyacetaldehyde. These include enhanced solubility, potentially lower volatility, and, most significantly, the capacity for improved stereocontrol in metal-catalyzed reactions through bidentate chelation. For researchers in drug development and complex molecule synthesis, this compound represents a promising alternative building block that warrants further experimental investigation to fully unlock its synthetic potential. The hypothetical protocols provided offer a starting point for such explorations, which could validate the predicted benefits and expand the toolbox of modern synthetic chemists.

References

A Comparative Guide to HPLC Methods for Determining the Purity of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and synthetic intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (2-Benzyloxy-ethoxy)-acetaldehyde, a key building block in various synthetic pathways.

Due to the low UV absorbance of aldehydes, direct HPLC analysis is often challenging. A common and effective strategy involves a pre-column derivatization step to enhance detection sensitivity. The most widely adopted method utilizes 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.[1][2][3][4][5][6] These derivatives possess a strong chromophore, enabling sensitive UV detection around 360 nm.[2][7] This guide focuses on the comparison of reversed-phase HPLC methods for the analysis of the DNPH derivative of this compound.

Experimental Workflow

The general workflow for determining the purity of this compound by HPLC involves derivatization followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization with DNPH Sample->Derivatization React Injection Inject Derivatized Sample Derivatization->Injection Separation Reversed-Phase C18 Column Injection->Separation Elution Detection UV Detection (360 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Integration

Fig 1. Experimental workflow for HPLC purity determination.

Comparison of HPLC Methods

The following table summarizes and compares three common reversed-phase HPLC methods for the analysis of aldehyde-DNPH derivatives. These methods can be adapted for the purity determination of this compound.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionMethod C: Rapid Isocratic Elution
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile/Water (60:40 v/v)A: Water, B: AcetonitrileAcetonitrile/Water (70:30 v/v)
Elution Mode IsocraticGradient: 50-90% B in 15 minIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Detection UV at 360 nmUV at 360 nmUV at 360 nm
Run Time ~20 min~25 min~10 min
Resolution Good for simple mixturesExcellent for complex mixturesModerate, suitable for known impurity profiles
Advantages Simple, robust, good reproducibilityHigh resolving power for impuritiesFast analysis time, high throughput
Disadvantages May not resolve closely eluting impuritiesLonger run time, potential for baseline driftLower resolution, potential for co-elution

Experimental Protocols

Below are the detailed experimental protocols for the derivatization and subsequent HPLC analysis.

1. Derivatization Protocol (DNPH)

This protocol is a general procedure and may require optimization for this compound.

  • Reagents and Materials:

    • This compound sample

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with a catalytic amount of sulfuric acid)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Transfer 1 mL of this solution to a vial and add 1 mL of the DNPH solution.

    • Cap the vial and allow the reaction to proceed at room temperature for at least 1 hour, or until the reaction is complete. The formation of a yellow to orange precipitate indicates the formation of the hydrazone derivative.

    • After the reaction is complete, dilute the mixture with acetonitrile to a suitable concentration for HPLC analysis (e.g., to 10 mL in a volumetric flask).

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Analysis Protocols

The following protocols correspond to the methods outlined in the comparison table. The HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved.

Method A: Isocratic Elution

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile/Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 360 nm

  • Column Temperature: 30 °C

  • Run Time: 20 minutes

Method B: Gradient Elution

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 90% B

    • 17-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 360 nm

  • Column Temperature: 35 °C

Method C: Rapid Isocratic Elution

  • Column: C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: Acetonitrile/Water (70:30 v/v)

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 5 µL

  • Detector Wavelength: 360 nm

  • Column Temperature: 40 °C

  • Run Time: 10 minutes

Data Analysis

The purity of the this compound sample is determined by calculating the peak area percentage of the main derivative peak relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This guide provides a starting point for developing a suitable HPLC method for determining the purity of this compound. Method selection will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high resolution, and the desired sample throughput. It is recommended to perform method validation to ensure the chosen method is accurate, precise, and robust for its intended purpose.

References

A Researcher's Guide to Validating Stereochemistry in Products Derived from (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative overview of key analytical techniques for the stereochemical validation of products synthesized from (2-Benzyloxy-ethoxy)-acetaldehyde, a versatile chiral building block.

The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, with different stereoisomers exhibiting varied efficacy, toxicity, and metabolic profiles. Therefore, rigorous stereochemical validation is a critical step in the drug discovery and development pipeline. This guide will delve into the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and X-ray Crystallography for the analysis of products from reactions involving this compound.

Comparing Analytical Techniques for Stereochemical Validation

The choice of analytical technique for stereochemical validation depends on the specific information required, the nature of the sample, and the stage of research. Below is a comparative summary of the most common methods, using a representative diastereoselective aldol reaction of this compound as a case study.

Table 1: Comparison of Analytical Techniques for Stereochemical Validation
FeatureNMR SpectroscopyChiral HPLCX-ray Crystallography
Information Provided Relative stereochemistry (syn/anti), diastereomeric ratio (d.r.), conformational analysis.Enantiomeric excess (e.e.), separation and quantification of enantiomers and diastereomers.Absolute stereochemistry, unambiguous 3D molecular structure.
Sample Requirements Soluble sample, typically >1 mg.Soluble sample, sub-milligram quantities.Single, high-quality crystal.
Throughput High (minutes to hours per sample).High (minutes per sample).Low (days to weeks per sample).
Cost Moderate to high (instrumentation).Moderate (instrumentation and columns).High (instrumentation and expertise).
Limitations Does not provide absolute stereochemistry directly. Signal overlap can complicate analysis.Requires development of a specific separation method. Does not provide structural information beyond retention time.Crystal growth can be a major bottleneck. Not applicable to non-crystalline materials.

Experimental Protocols and Data Presentation

To illustrate the application of these techniques, we present a hypothetical, yet representative, experimental workflow for the synthesis and stereochemical analysis of an aldol addition product of this compound.

Workflow for Synthesis and Stereochemical Validation

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_purification Purification & Isolation start This compound reaction Diastereoselective Aldol Reaction start->reaction product Crude Aldol Product (Mixture of Diastereomers) reaction->product purification Column Chromatography product->purification nmr NMR Spectroscopy (Determine d.r.) hplc Chiral HPLC (Determine e.e.) xtal X-ray Crystallography (Determine Absolute Stereochemistry) isolated Isolated Diastereomers purification->isolated isolated->nmr isolated->hplc crystal Crystallization isolated->crystal crystal->xtal

Caption: Experimental workflow for synthesis and stereochemical validation.

Representative Experimental Data

The following table summarizes hypothetical data obtained from the analysis of the aldol product.

Table 2: Representative Stereochemical Analysis Data
Analytical TechniqueParameter MeasuredResult
¹H NMR Spectroscopy Diastereomeric Ratio (syn:anti)95:5
Chiral HPLC Enantiomeric Excess (syn isomer)98% e.e.
Chiral HPLC Enantiomeric Excess (anti isomer)96% e.e.
X-ray Crystallography Absolute Configuration of major syn isomer(2R, 3S)

Detailed Methodologies

Diastereoselective Aldol Reaction Protocol

To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere is added the silyl enol ether of acetone (1.2 mmol). A solution of titanium tetrachloride (1.1 mmol) in dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol product.

NMR Spectroscopy for Diastereomeric Ratio Determination

The crude reaction mixture is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The diastereomeric ratio is determined by integrating the signals corresponding to the distinct protons of the syn and anti diastereomers, for example, the protons of the newly formed hydroxyl group or the adjacent methine proton.

Chiral HPLC for Enantiomeric Excess Determination

The purified aldol product (as a mixture of diastereomers or as isolated diastereomers) is dissolved in the mobile phase. The separation of enantiomers is performed on a chiral stationary phase column (e.g., Chiralcel® OD-H) using a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min. Detection is carried out using a UV detector at a suitable wavelength (e.g., 254 nm). The enantiomeric excess is calculated from the peak areas of the two enantiomers.

X-ray Crystallography for Absolute Stereochemistry Determination

A single crystal of the major syn diastereomer is grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane). The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The structure is solved and refined to determine the precise three-dimensional arrangement of the atoms and thus the absolute stereochemistry.

Logical Relationship of Analytical Techniques

The three techniques provide complementary information that, when used together, offer a complete picture of the stereochemical outcome of a reaction.

G cluster_info Information Hierarchy nmr NMR (Relative Stereochemistry) relative Relative nmr->relative hplc Chiral HPLC (Enantiomeric Purity) enantiopurity Enantiopurity hplc->enantiopurity xtal X-ray Crystallography (Absolute Stereochemistry) absolute Absolute xtal->absolute relative->absolute Confirmed by enantiopurity->absolute

Caption: Relationship between analytical techniques and stereochemical information.

Comparative study of different catalysts for (2-Benzyloxy-ethoxy)-acetaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for (2-Benzyloxy-ethoxy)-acetaldehyde Reactions

This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of catalytic systems for acetalization, oxidation, and hydrogenation reactions.

Acetalization of Benzaldehyde

Acetalization is a crucial reaction for the protection of aldehyde functional groups during multi-step organic syntheses. This reaction involves the treatment of an aldehyde with an alcohol in the presence of an acid catalyst. A variety of heterogeneous and homogeneous catalysts have been explored to facilitate this transformation efficiently.

Comparative Performance of Acetalization Catalysts
CatalystAlcoholTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Tb-Ox MOF Methanol5012~90>99~90[1]
20 wt% H₃PW₁₂O₄₀/TiO₂ Ethylene GlycolN/AN/A>90>9990.1[2][3]
Amberlyst-36 GlycerolN/AN/AUp to 94HighUp to 94[4]
[BPy]HSO₄ (Ionic Liquid) Glycerol252>99High99.8[4]
HKUST-1 (MOF) MethanolN/AN/AHighHighN/A[5]
NaY-tungstophosphoric acid Glycerol100589HighN/A[3]
Experimental Protocol: Acetalization using Ln-Ox MOF Catalyst

A representative experimental procedure for the acetalization of benzaldehyde with methanol using a Lanthanide-Oxalate Metal-Organic Framework (Ln-Ox MOF) catalyst is described below, based on established methodologies[1].

  • Catalyst Activation: The Ln-Ox MOF catalyst (40 mg) is activated in a vacuum oven at 120°C for approximately 4 hours to remove any trapped solvents or moisture, ensuring the lanthanide active sites are accessible. The catalyst is then cooled to room temperature under a nitrogen atmosphere.

  • Reaction Setup: In a capped Pyrex glass vial, benzaldehyde (0.5 mmol) is added to methanol (1.5 mL). The activated catalyst is then added to this solution.

  • Reaction Conditions: The reaction mixture is stirred at 50°C for 12 hours.

  • Product Analysis: Upon completion, the reaction mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of benzaldehyde and the selectivity towards the acetal product. The identity of the product is confirmed by comparing its retention time and mass spectrum with known standards.

Reaction Pathway: Acetalization of Benzaldehyde

Acetalization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Benzaldehyde Benzaldehyde Hemiacetal Hemiacetal Benzaldehyde->Hemiacetal + Methanol (Catalyst) Methanol Methanol (2 eq.) Carbocation Carbocation Intermediate Hemiacetal->Carbocation - H₂O (Catalyst) Acetal 1,1-Dimethoxy- toluene Carbocation->Acetal + Methanol Water Water

Caption: Acetalization of benzaldehyde with methanol.

Oxidation of Benzaldehyde

The selective oxidation of aldehydes to carboxylic acids or esters is a fundamental transformation in organic chemistry. For this compound, this could lead to valuable intermediates for pharmaceuticals and other fine chemicals. A range of catalytic systems, including those based on precious and non-precious metals, have been developed for this purpose.

Comparative Performance of Oxidation Catalysts
CatalystOxidantTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
4-Co₁/NC O₂N/AN/A95.2>99 (to Benzaldehyde from Benzyl Alcohol)~95[6]
CuNi/MIL-101 O₂1004HighHigh47[7]
1% PdFe/TiO₂ in situ H₂O₂500.5HighHighN/A[8]
Mg/Cu/γ-Al₂O₃ Air15024HighHigh95[9]
Au-TiO₂ (anatase/rutile) ElectrocatalyticN/AN/AHighHighN/A[10]
N-heterocyclic carbenes AirN/A0.25N/AN/A30[11]
Experimental Protocol: Oxidation using CuNi/MIL-101 Catalyst

The following is a typical experimental protocol for the selective oxidation of benzyl alcohol to benzaldehyde using a bimetallic Cu-Ni supported catalyst, which can be adapted for the oxidation of benzaldehyde[7].

  • Catalyst Preparation: The CuNi/MIL-101 catalyst is synthesized and characterized prior to the reaction.

  • Reaction Setup: The oxidation reaction is carried out in a high-pressure reactor. The catalyst, benzyl alcohol, and a suitable solvent are loaded into the reactor.

  • Reaction Conditions: The reactor is pressurized with molecular oxygen (e.g., 3 bar) and heated to the desired temperature (e.g., 100°C). The reaction mixture is stirred for a specified duration (e.g., 4 hours).

  • Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The liquid phase is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the selectivity to the desired oxidized product.

Experimental Workflow: Catalyst Performance Evaluation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synth Catalyst Synthesis & Characterization Reaction_Setup Reaction Setup (Catalyst, Reactants, Solvent) Catalyst_Synth->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Reaction_Run Run Reaction (Temp, Pressure, Time) Reaction_Setup->Reaction_Run Workup Reaction Workup (Cooling, Filtration) Reaction_Run->Workup Product_Analysis Product Analysis (GC, HPLC, NMR) Workup->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Product_Analysis->Data_Analysis

Caption: General workflow for catalyst evaluation.

Hydrogenation of Benzaldehyde

Hydrogenation of the aldehyde group to an alcohol is a fundamental reduction reaction. For this compound, this would yield the corresponding alcohol, a potentially valuable building block. Catalysts for this transformation often employ noble metals, but more sustainable alternatives are being actively researched.

Comparative Performance of Hydrogenation Catalysts
CatalystH₂ SourceTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)TOF (h⁻¹)Reference
Ru/CMK-3 H₂Room TempMedium0.5~100>99 (to alcohol)947.5
Pd/GNP H₂5022100~90 (to alcohol initially)N/A
Fe(II) complex H₂403016100>99 (to alcohol)up to 20000[12]
Pt/@-La₂O₃/SBA-15 H₂400.70.1765.2>99 (to alcohol)High[13]
Pd-Ru/C H₂N/AN/AN/A10086-90 (to alcohol)N/A[14]

TOF: Turnover Frequency

Experimental Protocol: Hydrogenation using Ru/CMK-3 Catalyst

A typical procedure for the liquid-phase hydrogenation of a benzaldehyde derivative using a Ru/CMK-3 catalyst is outlined below[14].

  • Catalyst Preparation: The Ru/CMK-3 catalyst is prepared and characterized.

  • Reaction Setup: The reaction is performed in a high-pressure autoclave. The catalyst, the benzaldehyde derivative, and a solvent (e.g., water) are introduced into the reactor.

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set duration.

  • Product Analysis: After the reaction, the pressure is released, and the catalyst is removed by filtration. The resulting solution is analyzed by techniques such as GC or HPLC to determine the conversion of the starting material and the selectivity to the corresponding alcohol.

Logical Relationship: Catalyst Feature Comparison

Catalyst_Comparison cluster_catalyst_types Catalyst Types cluster_properties Key Properties cluster_tradeoffs Considerations Homogeneous Homogeneous Activity Activity Homogeneous->Activity High Selectivity Selectivity Homogeneous->Selectivity High Separation Product Separation Homogeneous->Separation Difficult Heterogeneous Heterogeneous Recyclability Recyclability Heterogeneous->Recyclability High Heterogeneous->Separation Easy Cost Cost Activity->Cost Influences Stability Stability Recyclability->Cost Reduces Environmental_Impact Environmental Impact Separation->Environmental_Impact Affects

Caption: Comparison of catalyst characteristics.

References

A Comparative Guide to Chiral α-Alkoxy Aldehydes in Asymmetric Synthesis: Alternatives to (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical step in the design of stereoselective synthetic routes. (2-Benzyloxy-ethoxy)-acetaldehyde has been a valuable reagent in this regard; however, a range of alternative chiral α-alkoxy aldehydes offer distinct advantages in terms of accessibility, stability, and stereochemical outcomes. This guide provides an objective comparison of this compound with two prominent alternatives: Garner's aldehyde and (R)-2,3-O-isopropylideneglyceraldehyde, supported by experimental data to inform your synthetic strategy.

The stereochemical outcome of nucleophilic additions to these chiral α-alkoxy aldehydes is largely governed by two competing models: the Felkin-Anh model, which predicts the formation of the anti diastereomer via a non-chelated transition state, and the Cram-chelation model, which favors the syn diastereomer through a chelated intermediate involving a Lewis acidic metal. The interplay of the aldehyde's structure, the nature of the nucleophile, and the reaction conditions dictates the predominant pathway and, consequently, the diastereoselectivity of the reaction.

Performance Comparison in Nucleophilic Addition Reactions

To facilitate a direct comparison, the following tables summarize the performance of Garner's aldehyde and (R)-2,3-O-isopropylideneglyceraldehyde in nucleophilic addition reactions with various organometallic reagents. While direct comparative data for this compound under identical conditions is limited in the literature, the data for its close analogue, 2-(benzyloxy)acetaldehyde, can provide valuable insights.

Table 1: Performance of Garner's Aldehyde in Nucleophilic Addition Reactions [1][2][3][4]

NucleophileAdditive/SolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
VinyllithiumHMPT/THF-78>20:171
VinyllithiumTHF-238:183
PhenyllithiumTHF-784:185
Phenylmagnesium bromideTHF-781.5:190
EthynylithiumHMPT/THF-7810:178
Lithium (trimethylsilyl)acetylideTHF-78>20:188
Phenylboronic acid/Rh catalystNaOMe/THF55>30:171
(E)-1-Octenylboronic acid/Rh catalystNaOMe/THF554.6:178

Table 2: Performance of (R)-2,3-O-isopropylideneglyceraldehyde in Nucleophilic Addition Reactions

NucleophileLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
AllyltributylstannaneMgBr₂·OEt₂CH₂Cl₂-7895:585
AllyltributylstannaneSnCl₄CH₂Cl₂-788:9280
Crotyltributylstannane (E)MgBr₂·OEt₂CH₂Cl₂-7898:2 (syn,anti)91
Crotyltributylstannane (Z)MgBr₂·OEt₂CH₂Cl₂-783:97 (syn,syn)88
VinyllithiumNoneTHF-7885:1575
PropynyllithiumNoneTHF-7890:1082

Discussion of Alternatives

Garner's Aldehyde ((S)- or (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate):

Derived from serine, Garner's aldehyde is a widely used chiral building block.[1][2][3][4] Its rigid oxazolidine ring provides a strong facial bias, generally leading to high diastereoselectivity in nucleophilic additions. Under non-chelating conditions (e.g., with organolithium reagents in THF), the reaction typically proceeds via the Felkin-Anh model to afford the anti product with high selectivity.[2] The presence of additives like HMPT can further enhance this selectivity.[1] Conversely, the use of chelating metals and appropriate nucleophiles can favor the syn isomer, although this is less common.[3] A key advantage of Garner's aldehyde is its stability and ease of handling. However, its preparation from serine involves multiple steps.[2]

(R)- or (S)-2,3-O-isopropylideneglyceraldehyde:

This aldehyde, readily prepared from D- or L-mannitol, is another cornerstone of asymmetric synthesis.[5] The presence of the α-alkoxy group allows for chelation control with suitable Lewis acids, leading to the preferential formation of the syn diastereomer. For instance, the use of MgBr₂ promotes the formation of the syn product in the addition of allyltin reagents. In contrast, non-chelating Lewis acids like SnCl₄ can favor the anti product.[6] This tunability of diastereoselectivity by the choice of Lewis acid is a significant advantage. However, this aldehyde can be prone to polymerization, requiring careful handling and storage.[5]

This compound and its Analogues:

The acyclic nature of this compound and the simpler 2-(benzyloxy)acetaldehyde offers more conformational flexibility compared to the cyclic alternatives. The stereochemical outcome of nucleophilic additions is highly dependent on the ability of the benzyloxy group to participate in chelation with the incoming organometallic reagent. In the absence of strong chelation, the Felkin-Anh model is expected to dominate. However, the presence of a Lewis acidic metal can promote the formation of a five-membered chelate, leading to the syn product. The flexibility of the backbone can sometimes lead to lower diastereoselectivities compared to the more rigid cyclic systems.

Experimental Protocols

General Procedure for Nucleophilic Addition to Garner's Aldehyde (Felkin-Anh Control): [1]

To a solution of Garner's aldehyde (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, is added the organolithium reagent (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

General Procedure for Nucleophilic Addition to (R)-2,3-O-isopropylideneglyceraldehyde (Chelation Control):

To a solution of the Lewis acid (e.g., MgBr₂·OEt₂, 1.1 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, is added (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq). The mixture is stirred for 15-30 minutes, followed by the dropwise addition of the nucleophile (e.g., allyltributylstannane, 1.2 eq). The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the product.

Logical Relationships and Signaling Pathways

The stereochemical outcome of these reactions can be visualized as a decision-making process based on the reaction conditions.

Stereochemical_Control Start Chiral α-Alkoxy Aldehyde + Nucleophile Conditions Reaction Conditions (Solvent, Lewis Acid) Start->Conditions Felkin_Anh Felkin-Anh Pathway (Non-Chelation) Conditions->Felkin_Anh Non-coordinating solvent, non-chelating metal Chelation Chelation Pathway Conditions->Chelation Coordinating solvent, chelating metal (Lewis Acid) Anti_Product anti-Diastereomer Felkin_Anh->Anti_Product Syn_Product syn-Diastereomer Chelation->Syn_Product Experimental_Workflow Setup Reaction Setup (Inert atmosphere, -78°C) Addition Addition of Reagents (Aldehyde, Lewis Acid, Nucleophile) Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Quench Quenching Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC/GC) Purification->Analysis Product Isolated Product Analysis->Product

References

A Comparative Guide to the Synthesis and Utilization of (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

(2-Benzyloxy-ethoxy)-acetaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals and other complex organic molecules. Its aldehyde group allows for a variety of classical carbonyl reactions, while the benzyloxy-ethoxy moiety provides a stable protecting group for a diol functionality, which can be deprotected in later synthetic steps. This guide provides a comparative overview of common synthetic routes to this aldehyde and its subsequent utilization in key chemical transformations.

Synthesis of this compound

The primary and most direct route to this compound involves the oxidation of its corresponding alcohol, 2-(2-(benzyloxy)ethoxy)ethan-1-ol. Several oxidation methods are available, each with distinct advantages in terms of yield, reaction conditions, and scalability.

Starting MaterialReagents & ConditionsYield (%)Purity (%)Key Advantages/Disadvantages
2-(2-(Benzyloxy)ethoxy)ethan-1-olDimethyl sulfoxide (DMSO), DCC[1]ModerateGoodAdvantage: Mild conditions. Disadvantage: DCC is a known allergen and formation of dicyclohexylurea byproduct can complicate purification.
2-(2-(Benzyloxy)ethoxy)ethan-1-olHypochlorous acid, Nitroxy radical (e.g., TEMPO)[1]GoodHighAdvantage: Catalytic use of the nitroxy radical, high selectivity. Disadvantage: Requires careful control of hypochlorous acid addition.[1]
2-(2-(Benzyloxy)ethoxy)ethan-1-olH₂O₂[2]VariableGoodAdvantage: "Green" oxidant, water is the only byproduct. Disadvantage: May require a catalyst and careful temperature control to avoid over-oxidation.[2]

Detailed Experimental Protocol: Oxidation using Hypochlorous Acid

This method, adapted from patented procedures, offers a high-yield and clean conversion of the precursor alcohol to the desired aldehyde.[1]

Materials:

  • 2-(2-(Benzyloxy)ethoxy)ethan-1-ol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve 2-(2-(Benzyloxy)ethoxy)ethan-1-ol and a catalytic amount of TEMPO (approx. 1-5 mol%) in dichloromethane.

  • Add a compound capable of generating hypochlorous acid, such as acetic acid, to the mixture.[1]

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature between 0-10 °C. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to decompose any remaining oxidant.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Utilization in Synthetic Transformations

As an aldehyde, this compound is a versatile substrate for several key carbon-carbon and carbon-nitrogen bond-forming reactions.

Workflow for Common Transformations

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes start This compound wittig Wittig Reaction start->wittig Phosphonium Ylide reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent aldol Aldol Condensation start->aldol Ketone/Aldehyde, Base/Acid alkene Alkenes wittig->alkene amine Substituted Amines reductive_amination->amine enone α,β-Unsaturated Carbonyls aldol->enone G A 2-(2-(Benzyloxy)ethoxy)ethan-1-ol B This compound A->B Oxidation (e.g., TEMPO/NaOCl) D Alkene Product B->D Wittig Reaction C Phosphonium Ylide (Ph₃P=CHR) C->D E Triphenylphosphine Oxide

References

Benchmarking the Efficiency of (2-Benzyloxy-ethoxy)-acetaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient transformation of functionalized aldehydes like (2-Benzyloxy-ethoxy)-acetaldehyde is a critical step in the construction of complex molecular architectures. This guide provides a comparative analysis of common synthetic routes for the conversion of this compound, offering a framework for benchmarking their efficiency based on established chemical principles and experimental data from analogous systems. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from structurally similar alkoxy aldehydes to provide a predictive comparison of reaction outcomes.

Comparison of Key Reactions

The following tables summarize the expected efficiencies and characteristics of three common classes of reactions when applied to an alkoxy aldehyde like this compound.

Table 1: Olefination Reactions for Alkene Synthesis

Reaction TypeReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium ylide (e.g., Ph₃P=CHR)70-85%Generally Z-selective for non-stabilized ylides; E-selective for stabilized ylidesBroad functional group tolerance.Byproduct (triphenylphosphine oxide) can be difficult to remove.
Horner-Wadsworth-Emmons Phosphonate carbanion80-95%Highly E-selectiveWater-soluble phosphate byproduct is easily removed.The phosphonate reagent is often more expensive than the corresponding phosphonium salt.

Table 2: Nucleophilic Addition for Alcohol Synthesis

Reaction TypeReagentTypical YieldProductKey AdvantagesKey Disadvantages
Grignard Reaction Organomagnesium halide (R-MgX)75-90%Secondary AlcoholA versatile method for C-C bond formation.Highly sensitive to moisture and protic functional groups.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

Protocol 1: Wittig Reaction (Illustrative)

This protocol is based on the reaction of an aldehyde with a stabilized ylide to favor the E-alkene.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 equiv) in anhydrous DCM.

  • Add the ylide solution dropwise to the aldehyde solution at 0 °C with stirring.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Protocol 2: Horner-Wadsworth-Emmons Reaction (Illustrative)

This protocol describes a typical HWE reaction for the synthesis of an E-alkene.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate (1.2 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to afford the E-alkene product.

Protocol 3: Grignard Reaction (Illustrative)

This protocol outlines the addition of a Grignard reagent to form a secondary alcohol.

Materials:

  • This compound

  • Alkyl or Aryl magnesium bromide (e.g., MeMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 equiv) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathways of the reactions and a general experimental workflow.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway.

HWE_Reaction Aldehyde This compound Intermediate Betaine-like Intermediate Aldehyde->Intermediate Phosphonate Phosphonate Carbanion Phosphonate->Intermediate Alkene E-Alkene Product Intermediate->Alkene Phosphate Dialkyl Phosphate (Water-soluble) Intermediate->Phosphate

Caption: The Horner-Wadsworth-Emmons reaction pathway.

Grignard_Reaction Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Workup Aqueous Workup (e.g., NH₄Cl) Alkoxide->Workup Alcohol Secondary Alcohol Workup->Alcohol

Caption: The Grignard reaction pathway.

Experimental_Workflow Start Start: Aldehyde & Reagents Reaction Reaction Setup (Inert atmosphere, Temp. control) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Workup & Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for organic synthesis.

Safety Operating Guide

Safe Disposal of (2-Benzyloxy-ethoxy)-acetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of (2-Benzyloxy-ethoxy)-acetaldehyde, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound , also known as (Phenylmethoxy)acetaldehyde, is classified as a hazardous substance.[1][2][3] It is known to cause skin and eye irritation, may lead to respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be discharged into the sewer system or allowed to evaporate in a fume hood.[4][5]

Immediate Safety and Handling Protocols

Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol). Change gloves immediately if they become contaminated.[6]
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1]
Skin and Body Protection Wear a lab coat and other protective clothing to prevent skin exposure.[1][6]
Respiratory Protection Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Waste Identification and Classification :

    • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • This compound is both an aldehyde and an ether. Due to its ether component, it has the potential to form explosive peroxides over time, especially upon exposure to air and light.[6][8][9] It is crucial to date the container upon receipt and upon opening.[6][8]

  • Waste Collection and Storage :

    • Collect the waste in a designated, properly sealed, and chemically compatible container. Glass or plastic containers are generally preferred over metal to prevent rust, though ethers are often stored in metal cans.[10][11] The original container is often a suitable choice for the waste.[5]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][12]

    • Ensure the container is kept closed at all times, except when adding waste.[4][12]

    • Provide secondary containment to prevent spills from reaching drains.[4]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.[1][12]

  • Peroxide Formation Management :

    • Ethers like this compound should ideally be disposed of within one year of opening the container.[8][10]

    • If the container has been open for an extended period or if visual signs of crystallization are present, do not handle it.[6] Contact your EHS department immediately, as these may be explosive peroxides.[6][8]

  • Arranging for Disposal :

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[9][10]

    • Do not attempt to treat or neutralize the aldehyde waste unless you have a specific, approved protocol from your EHS department and local wastewater authority.[13] While some aldehydes can be deactivated, this is a regulated process.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (2-Benzyloxy-ethoxy) -acetaldehyde Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_check Is waste container properly labeled and sealed? ppe->container_check label_container Label container: 'Hazardous Waste' 'this compound' container_check->label_container No store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. container_check->store_waste Yes label_container->store_waste peroxide_check Is the container old, undated, or shows signs of crystals? store_waste->peroxide_check contact_ehs_peroxide Do NOT handle. Immediately contact EHS. peroxide_check->contact_ehs_peroxide Yes contact_ehs_pickup Contact EHS for waste pickup. peroxide_check->contact_ehs_pickup No end End: Waste properly managed for disposal contact_ehs_peroxide->end contact_ehs_pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistics for Handling (2-Benzyloxy-ethoxy)-acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling (2-Benzyloxy-ethoxy)-acetaldehyde, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Standards/Considerations
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses are not sufficient for significant chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, overalls, or a P.V.C. apron.[4][5]Gloves must be inspected before use and disposed of properly after.[2] Remove and wash contaminated clothing before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type ABEK).[2][6]The choice of respirator depends on the concentration and quantity of the substance being handled.
General Hygiene An eyewash station and safety shower must be readily accessible.[1]Wash hands thoroughly after handling the chemical.[3]

Hazard Summary

This compound and its close structural analogs are classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]

Hazard Statement Code
Causes skin irritationH315[3]
Causes serious eye irritationH319[3]
May cause respiratory irritationH335[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that an emergency eyewash station and safety shower are unobstructed and in close proximity to the workstation.[1]

  • Inspect all PPE for integrity before use.

2. Handling the Chemical:

  • Avoid breathing vapors, mist, or gas.[1][3]

  • Prevent all contact with skin, eyes, and clothing.[3]

  • Use non-sparking tools and take precautionary measures against static discharge, as some related compounds may be flammable.

  • Keep the container tightly closed when not in use.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed and consider storing under an inert gas like nitrogen.[1]

  • Refrigerated storage (2-8°C) is recommended for long-term stability.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect waste material in a suitable, sealed, and clearly labeled container.[1]

  • Attach a completed hazardous waste label to the container as soon as waste is added.

2. Spill Management:

  • In case of a spill, immediately evacuate and notify personnel in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or universal binder.[1]

  • Collect the absorbed material and place it into a sealed container for disposal.[1]

  • Do not let the chemical enter drains or waterways.[3]

3. Final Disposal:

  • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[3]

  • Consult with your institution's environmental health and safety department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

  • Decontaminate or dispose of empty containers according to the same regulations.

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling disposal Disposal handling->disposal Waste Generated spill Spill? handling->spill storage Storage storage->handling Further Use storage->disposal End of Use decon Decontamination disposal->decon spill->storage No spill_response Spill Response spill->spill_response Yes spill_response->disposal end End decon->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.